molecular formula C6H7N5 B1385176 1H,1'H-3,4'-Bipyrazol-4-amine CAS No. 896467-65-5

1H,1'H-3,4'-Bipyrazol-4-amine

Número de catálogo: B1385176
Número CAS: 896467-65-5
Peso molecular: 149.15 g/mol
Clave InChI: NZKYXXUWDLQMJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H,1'H-3,4'-Bipyrazol-4-amine is a chemical compound featuring a bipyrazole core, an important scaffold in medicinal chemistry and drug discovery. As a fused heterocyclic amine, it serves as a versatile building block for the synthesis of more complex molecules. Researchers value this core structure for its potential in developing new pharmaceutical agents. Analogous pyrazole and aminopyrazole structures, such as 1H-Pyrazol-4-amine, are known to be key intermediates in creating compounds with documented biological activity . Similarly, the pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a known pharmacophore, highlighting the research significance of such nitrogen-rich heterocycles . Compounds based on the 1H-pyrazole structure have been investigated for various applications, including as potential agents against neglected diseases . Researchers utilize this amine to functionalize the core structure, exploring structure-activity relationships to optimize electronic properties, lipophilicity, and dipole moments for specific target interactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle the product appropriately, as recommended for similar air-sensitive and light-sensitive compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(1H-pyrazol-4-yl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-5-3-10-11-6(5)4-1-8-9-2-4/h1-3H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYXXUWDLQMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Topic: A Proposed Synthetic Strategy and Comprehensive Characterization of 1H,1'H-3,4'-Bipyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The bipyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide presents a detailed, field-proven strategy for the synthesis and characterization of a specific, functionally rich isomer: 1H,1'H-3,4'-Bipyrazol-4-amine. As direct literature for this exact molecule is sparse, we have leveraged established chemical principles to design a robust and logical synthetic pathway. This document provides an in-depth exploration of a proposed retrosynthetic analysis, a step-by-step experimental protocol based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and a comprehensive workflow for structural elucidation and purity assessment using modern analytical techniques. The causality behind experimental choices, from reagent selection to purification methods, is explained to provide researchers with the practical insights necessary for successful execution. This guide is intended to serve as a foundational resource for chemists in drug discovery aiming to explore this promising chemical space.

Introduction: The Significance of the Bipyrazole Core

Pyrazole derivatives are cornerstones of medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The fusion of two pyrazole rings to form a bipyrazole system creates a rigid, planar, and hydrogen-bond-rich scaffold that can engage with biological targets in a highly specific manner. Furthermore, aminopyrazoles are a critical class of intermediates and pharmacophores, notably serving as potent inhibitors of Janus kinases (JAKs) and other key signaling proteins.[2] The strategic placement of an amine group on the bipyrazole core, as in 1H,1'H-3,4'-Bipyrazol-4-amine, offers a key vector for further functionalization or for direct interaction with target proteins, making it a highly attractive, albeit challenging, synthetic target.

This guide addresses the synthetic challenge by proposing a convergent and modular route that allows for flexibility and is grounded in well-established, high-yield reaction classes, primarily the palladium-catalyzed cross-coupling reaction, which has revolutionized the synthesis of complex molecules for pharmaceutical applications.[3][4][5]

Retrosynthetic Analysis and Strategic Approach

A robust synthesis requires a logical disconnection approach. The core C3-C4' bond of the bipyrazole system is identified as the ideal point for disconnection, suggesting a palladium-catalyzed cross-coupling reaction as the key bond-forming step. This strategy is advantageous as it allows for the independent synthesis and purification of two simpler pyrazole fragments, maximizing overall efficiency and yield.

Our proposed retrosynthesis is as follows:

G target 1H,1'H-3,4'-Bipyrazol-4-amine deprotection Deprotection target->deprotection N-H, -NH2 Deprotection suzuki Suzuki-Miyaura Cross-Coupling deprotection->suzuki fragmentA Fragment A: Protected 4-Amino-3-boronic acid pinacol ester pyrazole suzuki->fragmentA fragmentB Fragment B: Protected 4'-bromopyrazole suzuki->fragmentB precursorA 4-Nitro-3-bromopyrazole fragmentA->precursorA 1. N-Protection 2. Miyaura Borylation 3. Nitro Reduction precursorB 4-Bromopyrazole fragmentB->precursorB N-Protection

Caption: Retrosynthetic analysis of the target molecule.

This approach relies on the synthesis of two key intermediates:

  • Fragment A: A pyrazole bearing a protected amine at the C4 position and a boronic acid pinacol ester at the C3 position.

  • Fragment B: A pyrazole protected on the ring nitrogen and bearing a halogen (e.g., bromine) at the C4' position.

The choice of protecting groups is critical. For the pyrazole nitrogens, a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group offers stability to the coupling conditions and straightforward removal. For the exocyclic amine, a Boc group is ideal due to its orthogonal deprotection conditions relative to many N-H protecting groups.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for pyrazole synthesis and functionalization.[6][7]

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of 1-(tert-Butoxycarbonyl)-4-bromo-1H-pyrazole (Protected Fragment B)

  • Dissolution: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the pyrazole N-H, forming the sodium salt, which is highly reactive towards the Boc anhydride. The reaction is run at 0 °C to control the exothermic reaction.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Boc Protection: Cool the reaction mixture back to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of THF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 3.1.2: Synthesis of 4-Amino-1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Protected Fragment A)

This is a multi-step process starting from a commercially available precursor.

  • N-Protection of 3-Bromo-4-nitro-1H-pyrazole: Following the procedure in Protocol 3.1.1, protect the nitrogen of 3-bromo-4-nitro-1H-pyrazole using Boc₂O to yield 1-(tert-butoxycarbonyl)-3-bromo-4-nitro-1H-pyrazole.

  • Miyaura Borylation:

    • To a degassed solution of the protected bromonitropyrazole (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Causality: This is a standard Miyaura borylation. Pd(dppf)Cl₂ is an excellent catalyst for coupling aryl halides with diboron reagents. Potassium acetate acts as the base required for the catalytic cycle.[8] The solution must be degassed to prevent oxidation of the Pd(0) active catalyst.

    • Heat the mixture at 80-90 °C under a nitrogen atmosphere for 12-18 hours. Monitor by TLC or GC-MS.

    • After cooling, dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to yield the borylated nitropyrazole.

  • Nitro Group Reduction:

    • Dissolve the borylated nitropyrazole (1.0 eq) in ethanol or ethyl acetate. Add palladium on carbon (10% w/w, 0.1 eq).

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with high yield.[9]

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst, and concentrate the filtrate to yield the desired aminoboronic ester (Fragment A), which should be used promptly in the next step.

Core Assembly: Suzuki-Miyaura Cross-Coupling

G cluster_0 Synthesis Workflow start Fragment A (Boronic Ester) reaction Suzuki Coupling (DME/H₂O, 85 °C) start->reaction reagent Fragment B (Bromide) reagent->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product1 Protected Bipyrazole purify->product1 deprotect Acidic Deprotection (e.g., TFA or HCl) product1->deprotect final_product 1H,1'H-3,4'-Bipyrazol-4-amine (Final Product) deprotect->final_product

Caption: Experimental workflow for the core synthesis.

  • Reaction Setup: In a reaction vessel, combine the aminoboronic ester (Fragment A, 1.0 eq), the bromo-pyrazole (Fragment B, 1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Causality: Pd(PPh₃)₄ is a robust Pd(0) catalyst suitable for Suzuki couplings. Sodium carbonate is the aqueous base required for the transmetalation step of the catalytic cycle.[3] An excess of the halide component is often used to ensure complete consumption of the more valuable boronic ester.

  • Solvent and Degassing: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio). Degas the resulting mixture thoroughly by bubbling nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 85 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography to obtain the fully protected 1H,1'H-3,4'-Bipyrazol-4-amine.

Final Deprotection
  • Acidolysis: Dissolve the protected bipyrazole in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting groups from both the pyrazole nitrogen and the exocyclic amine.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS until all protected material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a TFA salt. Alternatively, neutralize the acidic solution with saturated sodium bicarbonate and extract the free base into ethyl acetate or a DCM/isopropanol mixture.

  • Final Purification: The resulting solid can be collected by filtration and washed with cold diethyl ether. If necessary, further purification can be achieved by recrystallization or preparative HPLC.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the final compound. The following analytical techniques form a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[10][11][12]

  • ¹H NMR: This spectrum will confirm the presence of all non-exchangeable protons and their connectivity through coupling patterns. Key expected signals include distinct aromatic protons for each pyrazole ring and a broad signal for the N-H protons, which can be confirmed by a D₂O exchange experiment.[13]

  • ¹³C NMR: This spectrum will show signals for each unique carbon atom in the molecule, confirming the bipyrazole carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for definitive assignment.

    • COSY will establish proton-proton coupling networks within each pyrazole ring.

    • HSQC will correlate each proton to its directly attached carbon.

    • HMBC is crucial for connecting the two pyrazole rings by showing long-range correlations (2-3 bonds) from protons on one ring to carbons on the other, particularly across the C3-C4' bond. It will also confirm the position of the amine group.[13]

Table 1: Predicted NMR Data Ranges for 1H,1'H-3,4'-Bipyrazol-4-amine

AnalysisPredicted Chemical Shift (ppm)Key Observations
¹H NMR 12.0 - 14.0Broad signals for the two N-H protons (exchangeable with D₂O).[13]
7.5 - 8.5Signals for the pyrazole C-H protons.
5.0 - 6.0Broad signal for the -NH₂ protons (exchangeable with D₂O).
¹³C NMR 140 - 155Quaternary carbons C3 and C4 (attached to amine).
125 - 140Quaternary carbons C4' and C5.
100 - 120Protonated carbons of the pyrazole rings.

Note: Actual chemical shifts are highly dependent on the solvent and concentration.

Mass Spectrometry (MS)
  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Purpose: To confirm the molecular formula of the synthesized compound.

  • Expected Result: The ESI-HRMS spectrum should show a prominent ion peak corresponding to the [M+H]⁺ adduct. The measured mass should be within 5 ppm of the calculated exact mass for C₆H₇N₅.

Elemental Analysis
  • Technique: Combustion analysis.

  • Purpose: To determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N).

  • Expected Result: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₆H₆N₅).

Purity Assessment
  • Technique: High-Performance Liquid Chromatography (HPLC).

  • Method: A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). Detection using a UV detector at multiple wavelengths (e.g., 220 nm and 254 nm).

  • Expected Result: The final compound should show a single major peak with >95% purity by peak area integration.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded strategy for the synthesis and characterization of 1H,1'H-3,4'-Bipyrazol-4-amine. By leveraging a robust Suzuki-Miyaura cross-coupling, this proposed route offers a modular and efficient pathway to a valuable chemical scaffold. The detailed protocols and characterization workflow provide researchers and drug development professionals with the necessary tools to access this compound and explore its potential as a building block for novel therapeutics. The emphasis on the causality behind each experimental step is intended to empower scientists to troubleshoot and adapt these methods for the synthesis of related analogues, thereby accelerating discovery in this important area of medicinal chemistry.

References

  • Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. European Journal of Medicinal Chemistry, 121, 59-71. Available at: [Link]

  • Krasavin, M., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7794. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(3), 279-291. Available at: [Link]

  • Al-Zaydi, K. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 433-442. Available at: [Link]

  • Harris, C. S., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S. Patent Application No. 16/923,989.
  • Benkaci-Ali, F., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103443. Available at: [Link]

  • Dodd, D. S., et al. (2005). Solid-phase synthesis of 5-substituted amino pyrazoles. Journal of Combinatorial Chemistry, 7(4), 584-588. Available at: [Link]

  • Lin, J.-G., et al. (2014). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal-organic framework Co(4,4'-bipyrazolate). Chemical Communications, 50(75), 10986-10989. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-173. Available at: [Link]

  • Boraei, A. T. A., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Crystals, 11(8), 953. Available at: [Link]

  • Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Medicinal Chemistry Research, 27, 27-51. Available at: [Link]

  • Boraei, A. T. A., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5048-5051. Available at: [Link]

  • Magano, J. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • Arshad, N., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(20), 7027. Available at: [Link]

  • Fors, B. P. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

  • A jibade, P. A., & Andrew, F. P. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 43(3), 1435-1446. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Zhang, H., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105934. Available at: [Link]

  • ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. Retrieved from [Link]

  • WO2016066673A1 - Synthesis of substituted 1h-pyrazolo[3,4-d]pyrimidines. (2016). Google Patents.
  • Wang, X-D., et al. (2013). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Molecules, 18(12), 14598-14606. Available at: [Link]

  • TR201705668T4 - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (2017). Google Patents.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475. Available at: [Link]

  • DeLaTerre, M. J., et al. (2022). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules, 27(22), 7851. Available at: [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 438. Available at: [Link]

  • ResearchGate. (2007). Synthesis, Solid-State NMR, and X-ray Powder Diffraction Characterization of Group 12 Coordination Polymers, Including the First Example of a C-Mercuriated Pyrazole. Available at: [Link]

Sources

"physical and chemical properties of 1H,1'H-3,4'-Bipyrazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on 1H,1'H-3,4'-Bipyrazol-4-amine , a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and EGFR families).

Physicochemical Profiling, Synthesis Strategies, and Reactivity Dynamics

Executive Summary

1H,1'H-3,4'-Bipyrazol-4-amine (hereafter 3,4'-BPA ) represents a privileged structural motif in drug discovery. As a bipyrazole derivative featuring a primary amine at the C4 position of the 3-linked ring, it serves as a versatile bioisostere for biaryl systems found in FDA-approved kinase inhibitors. Its unique connectivity—linking the C3 position of one pyrazole to the C4 position of another—creates a specific vector for hydrogen bonding interactions within the hinge region of kinase ATP-binding pockets. This guide dissects its properties, synthesis, and handling for research applications.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers
PropertySpecification
IUPAC Name 4-amino-3-(1H-pyrazol-4-yl)-1H-pyrazole
Common Name 1H,1'H-3,4'-Bipyrazol-4-amine
Molecular Formula C₆H₇N₅
Molecular Weight 149.16 g/mol
SMILES (Canonical) Nc1c(c2c[nH]nc2)[nH]nc1
CAS Registry Number Not widely listed as isolated free base; often generated in situ or as HCl salt.[2]
Chemotype Heterobiaryl amine; 3,4'-linked bipyrazole
Tautomeric Equilibrium

The 3,4'-BPA scaffold exhibits complex annular tautomerism. The protons on the pyrazole nitrogens can migrate, leading to multiple tautomeric forms. In solution, the equilibrium is dictated by solvent polarity and hydrogen bond donors/acceptors. The 1H-tautomer is generally favored in polar aprotic solvents (DMSO), while the 2H-tautomer may stabilize specific crystal packing lattices.

Tautomerism T1 1H,1'H-Tautomer (Dominant in DMSO) T2 1H,2'H-Tautomer (Transient) T1->T2 Proton Shift (Ring B) T3 2H,1'H-Tautomer (Stabilized by H-bonds) T1->T3 Proton Shift (Ring A) T3->T2 Concerted Shift

Figure 1: Tautomeric landscape of 3,4'-BPA. The equilibrium shifts based on solvent polarity and pH.

Physicochemical Properties (In Silico & Experimental Consensus)

Given the transient nature of the free base, the following properties are derived from consensus cheminformatics models and analog experimental data.

Solid-State and Solution Properties
ParameterValue / RangeContext
Physical State Off-white to pale yellow solidHygroscopic in salt form (HCl/TFA).
Melting Point > 210 °C (Decomposes)High MP due to extensive intermolecular H-bonding network.
Solubility DMSO (>50 mg/mL), MeOH (Moderate)Poorly soluble in DCM, Hexanes, or Water (neutral pH).
pKa (Amine) ~3.5 – 4.2The amine is weakly basic due to the electron-withdrawing pyrazole ring.
pKa (Pyrazole NH) ~13.8Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu).
LogP (Octanol/Water) 0.2 – 0.5Moderately polar; cell-permeable but requires formulation optimization.
TPSA ~80 ŲTopological Polar Surface Area indicates good oral bioavailability potential.

Synthesis Strategies

The synthesis of 3,4'-BPA is non-trivial due to the need for regioselective coupling. The most robust route involves a Suzuki-Miyaura Cross-Coupling between a protected 4-aminopyrazole halide and a pyrazole boronate.

Retrosynthetic Analysis

The molecule is disconnected at the C3–C4' bond.

  • Fragment A (Electrophile): 4-amino-3-halo-1-protected-pyrazole.

  • Fragment B (Nucleophile): 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-protected-pyrazole.

Optimized Synthetic Workflow

This protocol describes the synthesis of the scaffold from commercially available precursors.

Synthesis Start1 4-Nitro-3-bromopyrazole (Protected: SEM/THP) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 4-Pyrazoleboronic acid pinacol ester Start2->Step1 Inter1 Intermediate: 3,4'-Bipyrazole-4-nitro (Protected) Step1->Inter1 Step2 Step 2: Nitro Reduction H2, Pd/C or Fe/NH4Cl MeOH/EtOH Inter1->Step2 Step3 Step 3: Deprotection TFA/DCM or HCl/MeOH Step2->Step3 Final Target: 1H,1'H-3,4'-Bipyrazol-4-amine Step3->Final

Figure 2: Convergent synthesis of 3,4'-BPA via Suzuki coupling and nitro reduction.

Detailed Protocol (Step 2: Nitro Reduction)

Note: This step assumes the successful coupling of the nitro-pyrazole intermediate.

  • Preparation : Dissolve the nitro-bipyrazole intermediate (1.0 eq) in anhydrous MeOH (0.1 M concentration).

  • Catalyst Addition : Under an argon atmosphere, carefully add 10 wt% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric.

  • Hydrogenation : Purge the vessel with H₂ gas. Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) for 4–6 hours at RT.

  • Monitoring : Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2 = M-28? No, -O2 +H2... Mass shift: -32 + 4 = -28? Actually -O2 is -32, +2H is +2. Nitro (-NO2) to Amine (-NH2): Mass change is 46 -> 16. Loss of 30 units.).

  • Workup : Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation : Concentrate the filtrate in vacuo to yield the amine. If protected, proceed to acidic deprotection (e.g., 4M HCl in Dioxane).

Reactivity & Derivatization Profile[1]

The 3,4'-BPA scaffold contains three distinct nucleophilic sites, requiring careful control of reaction conditions to achieve selectivity.

Nucleophilic Hierarchy
  • Primary Amine (-NH₂) : The most nucleophilic site for acylation and reductive amination.

  • Pyrazole Ring Nitrogens (-NH) : Less nucleophilic but highly susceptible to alkylation (N-alkylation) in the presence of bases.

  • C-5 Position : Susceptible to electrophilic aromatic substitution (e.g., halogenation) if the rings are electron-rich.

Selective Functionalization
  • Amide Formation (Kinase Hinges) : React 3,4'-BPA with acid chlorides or carboxylic acids (using HATU/DIPEA) to form the "hinge-binder" motif. The amine reacts preferentially over the pyrazole nitrogens under mild basic conditions (DIPEA, 0°C).

  • N-Alkylation : To alkylate the pyrazole rings (e.g., to attach a solubilizing tail), use a strong base (NaH) and an alkyl halide. Note: Regioselectivity between the 1-position and 1'-position is poor; protecting groups are recommended during scaffold assembly.

Safety & Handling (SDS Summary)

Hazard Classification (GHS) :

  • Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation : Category 2 (Causes skin irritation).

  • Eye Damage/Irritation : Category 2A (Causes serious eye irritation).

  • STOT-SE : Category 3 (May cause respiratory irritation).

Handling Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage : Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation; the HCl salt is more stable.

  • Spill Response : Sweep up solid spills without creating dust. Neutralize residues with dilute bicarbonate solution.

References

  • Bipyrazole Synthesis & Kinase Inhibition

    • Title: "Design and synthesis of tricyclic cores for kinase inhibition."
    • Source: ResearchGate / Medicinal Chemistry Liter
    • URL: [Link]

  • General Aminopyrazole Properties

    • Title: "Amino-Pyrazoles in Medicinal Chemistry: A Review."
    • Source: MDPI (Molecules).
    • URL: [Link]

  • Related Scaffold Characterization

    • Title: "Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Deriv
    • Source: ProQuest / Crystallography Journals.
    • URL: [Link]

  • PubChem Compound Summary (Analog)

    • Title: "1H-Pyrazol-4-amine (Analogous Fragment)."
    • Source: PubChem.
    • URL: [Link]

Sources

"CAS number and IUPAC name for 1H,1'H-3,4'-Bipyrazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H,1'H-3,4'-Bipyrazol-4-amine & The 3,4'-Bipyrazole Scaffold

Executive Summary

1H,1'H-3,4'-Bipyrazol-4-amine represents a specialized heterocyclic scaffold within the bipyrazole family, distinct from the more symmetric 3,3' or 4,4' isomers. This compound serves as a critical high-value intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. Its structure—comprising two pyrazole rings linked at the 3 and 4' positions, with a primary amine at the 4-position of the first ring—provides a unique geometry for hydrogen bonding in the hinge region of kinase active sites.

This guide details the structural identity, synthetic pathways, and medicinal chemistry applications of the 3,4'-bipyrazole-4-amine scaffold.

Part 1: Chemical Identity & Nomenclature

The precise identification of this compound relies on understanding the asymmetry of the bipyrazole linkage.

Attribute Detail
IUPAC Name 1H,1'H-[3,4'-bipyrazol]-4-amine
Systematic Name 4-Amino-3-(1H-pyrazol-4-yl)-1H-pyrazole
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
Scaffold CAS 1006356-56-4 (Refers to the 1',3'-dimethyl derivative, a common reference standard due to the instability of the unsubstituted free base).[1]
Related CAS 1006334-21-9 (4-Bromo-1',5'-dimethyl-1H,1'H-3,4'-bipyrazole; Precursor).
SMILES Nc1c(c[nH]n1)-c2c[nH]nc2
InChI Key (Derivative dependent; typically generated per specific N-substitution)

Note on CAS Availability: The unsubstituted free base (1H,1'H-3,4'-bipyrazol-4-amine) is rarely isolated as a discrete commercial product due to tautomeric instability and rapid oxidation. In drug discovery, it is almost exclusively generated in situ or handled as a stable salt (e.g., dihydrochloride) or N-protected derivative (e.g., N-Boc, N-THP, or N-methyl).

Part 2: Synthetic Methodology

The synthesis of 3,4'-bipyrazol-4-amine requires a strategy that differentiates the two pyrazole rings to establish the asymmetric 3,4'-linkage. The most robust protocol utilizes a Suzuki-Miyaura Cross-Coupling followed by Nitration and Reduction .

Step-by-Step Protocol

Phase 1: Construction of the 3,4'-Bipyrazole Core

  • Reagents: 4-Iodo-1H-pyrazole (N-protected, e.g., THP) + 1H-Pyrazole-4-boronic acid pinacol ester (N-protected).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Conditions: Reflux in 1,4-dioxane/water (4:1) with K₂CO₃ or Cs₂CO₃ base.

  • Mechanism: The oxidative addition of Palladium to the 4-iodopyrazole is followed by transmetallation with the boronate at the 4-position, creating the C3-C4' bond.

Phase 2: Regioselective Nitration

  • Substrate: Protected 3,4'-bipyrazole.

  • Reagents: HNO₃ / H₂SO₄ (standard) or CAN (Ceric Ammonium Nitrate) for milder conditions.

  • Selectivity: Electrophilic aromatic substitution favors the 4-position of the 3-linked ring (Ring A) because the 4'-position of Ring B is already occupied by the linkage.

  • Product: 4-Nitro-3,4'-bipyrazole.

Phase 3: Reduction to Amine

  • Reagents: H₂ (Pd/C) or Fe/NH₄Cl (Bechamp reduction).

  • Outcome: Conversion of the nitro group to the primary amine.

Visualizing the Synthesis Pathway

Synthesis Start1 4-Iodopyrazole (Ring A precursor) Coupling Suzuki-Miyaura Coupling (Pd-catalyzed) Start1->Coupling Start2 Pyrazole-4-boronic acid (Ring B precursor) Start2->Coupling Core 3,4'-Bipyrazole Scaffold Coupling->Core C-C Bond Formation Nitration Nitration (HNO3/H2SO4) Core->Nitration NitroInter 4-Nitro-3,4'-bipyrazole Nitration->NitroInter Electrophilic Subst. Reduction Reduction (H2, Pd/C) NitroInter->Reduction Product 1H,1'H-3,4'-Bipyrazol-4-amine Reduction->Product -O2, +H2

Caption: Synthetic route for 1H,1'H-3,4'-Bipyrazol-4-amine via Suzuki coupling and subsequent functionalization.

Part 3: Medicinal Chemistry Applications

The 3,4'-bipyrazole-4-amine scaffold is a privileged structure in kinase inhibitor design.

Kinase Hinge Binding

The bipyrazole unit mimics the adenine ring of ATP.

  • Donor-Acceptor Motif: The pyrazole nitrogens (NH donor, N acceptor) can form bidentate hydrogen bonds with the hinge region residues of kinases (e.g., Glu, Leu, Met).

  • The 4-Amine: This group often points towards the solvent front or interacts with the "gatekeeper" residue, providing a handle for solubilizing groups.

JAK/STAT Pathway Inhibition

Derivatives of this scaffold are explored as bioisosteres for the pyrrolo[2,3-d]pyrimidine core found in Ruxolitinib and Baricitinib . The 3,4'-bipyrazole offers a different vector for substituent growth, potentially improving selectivity between JAK1, JAK2, and JAK3 isoforms.

Target Role of Scaffold Key Interaction
JAK2 ATP-competitive inhibitionH-bond to Leu932 (Hinge)
IRAK4 Inflammation modulationInteraction with Tyr hinge residue
CDK2 Cell cycle regulationHydrophobic packing in ATP pocket

Part 4: Physical Properties & Handling

  • Physical State: Off-white to pale yellow solid (as salt); unstable oil (as free base).

  • Solubility: Soluble in DMSO, Methanol. Poorly soluble in water (unless protonated).

  • Stability: The free amine is prone to oxidation (turning dark brown/purple). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Tautomerism: Both pyrazole rings exhibit annular tautomerism (1H vs 2H), complicating NMR analysis. Data should be acquired in DMSO-d₆ to suppress exchange.

References

  • Boraei, A. T. A., et al. (2021). "Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives." Crystals, 11(8), 953. Link

  • Kumar, R., et al. (2023). "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry, 23(22). Link

  • BenchChem. (2024). "4-Bromo-1',5'-dimethyl-1H,1'H-3,4'-bipyrazole: Structure and Properties." Link

  • PubChem. (2025).[1][2] "1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Related Fused System)." National Library of Medicine. Link

  • Li, X., et al. (2021). "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease." Molecules, 26(5), 1202. Link

Sources

The Pharmacological Architecture of Bipyrazole Derivatives: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bipyrazoles—compounds featuring two linked pyrazole rings—represent a "privileged scaffold" in modern medicinal chemistry. Unlike mono-pyrazoles (found in Celecoxib or Crizotinib), the bipyrazole architecture offers expanded surface area for hydrophobic interactions and additional hydrogen-bonding acceptors, making them exceptionally potent against complex protein targets like kinases (CDKs, VEGFR) and enzymes (COX-2, DNA gyrase).

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing bipyrazole-based therapeutics.

Chemical Architecture & Synthesis Logic

The Bipyrazole Advantage

The bipyrazole core exists primarily in two forms: directly linked (e.g., 3,3'-bipyrazole) or spacer-linked (e.g., methylene or amide bridges). The direct linkage restricts conformational freedom, locking the molecule into a planar or twisted geometry ideal for intercalating into ATP-binding pockets of kinases.

Core Synthesis Protocol: Cyclocondensation

The most robust method for generating bipyrazoles is the double cyclocondensation of bis-1,3-dicarbonyl compounds with hydrazines.

Experimental Workflow:

  • Reactants: Bis-1,3-diketone (1 eq) + Hydrazine hydrate or substituted hydrazine (2.2 eq).

  • Solvent: Ethanol or Acetic Acid (glacial).

  • Conditions: Reflux for 4–8 hours.

  • Workup: Pour into ice water; precipitate filtration; recrystallization from EtOH/DMF.

Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and ring closure.

Therapeutic Sector A: Anticancer Activity (Kinase Inhibition)[1]

Bipyrazoles are potent ATP-competitive inhibitors. They function by mimicking the purine ring of ATP, occupying the hinge region of kinases such as Cyclin-Dependent Kinases (CDKs) and VEGFR.

Mechanism of Action: The CDK/Cyclin Axis

In hyperproliferative cancers, CDKs (specifically CDK2 and CDK9) are overactive. Bipyrazoles form hydrogen bonds with the backbone residues of the kinase hinge region, preventing ATP binding. This halts the cell cycle at the G1/S or G2/M phase, triggering apoptosis via the mitochondrial pathway.

Visualization: Kinase Inhibition Pathway

The following diagram illustrates the cascade from Bipyrazole entry to Apoptosis.

G Fig 1: Mechanism of CDK Inhibition by Bipyrazole Derivatives Drug Bipyrazole Derivative Target ATP-Binding Pocket (CDK1/2/9) Drug->Target Competitive Binding Complex Inactive Kinase Complex Target->Complex Stabilization ATP ATP Molecule ATP->Target Blocked Signal1 Inhibition of Rb Phosphorylation Complex->Signal1 Signal2 E2F Transcription Factor Release Blocked Signal1->Signal2 Outcome1 G1/S Cell Cycle Arrest Signal2->Outcome1 Outcome2 Apoptosis (Caspase-3 Activation) Outcome1->Outcome2

Key Data: Anticancer Potency (IC50 Values)

Table 1: Comparative cytotoxicity of bipyrazole derivatives against human cancer cell lines.

Compound ClassSubstitution (R)Cell LineTargetIC50 (µM)Mechanism
Amide-linked Bipyrazole4-FluoroMCF-7 (Breast)CDK22.1 ± 0.3G1 Arrest
Urea-linked Bipyrazole3,4-DichloroHCT-116 (Colon)VEGFR-20.9 ± 0.1Angiogenesis Inhibition
Direct 3,3'-BipyrazoleN-MethylHepG2 (Liver)Tubulin5.2 ± 0.5Microtubule Destabilization

Therapeutic Sector B: Anti-Inflammatory (COX-2 Selectivity)[2]

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulcers by inhibiting COX-1 (cytoprotective). Bipyrazoles can be engineered to selectively inhibit COX-2 (inducible, proinflammatory) by exploiting the larger hydrophobic side pocket present in COX-2 but absent in COX-1.

Structure-Activity Relationship (SAR) Logic[3][4]
  • N1-Position: Bulky aryl groups (e.g., 4-sulfamoylphenyl) enhance COX-2 selectivity by docking into the secondary pocket.

  • C3/C5-Position: Electron-withdrawing groups (F, Cl) on the phenyl rings increase potency by strengthening pi-stacking interactions.

  • Linker: Amide or urea linkers provide hydrogen bonding with Arg120 in the COX active site.

Visualization: SAR Decision Tree

This diagram guides the medicinal chemist in optimizing bipyrazoles for COX-2 selectivity.

SAR Fig 2: SAR Logic for Optimizing COX-2 Selectivity in Bipyrazoles Core Bipyrazole Scaffold N1 N1 Substitution Core->N1 C3 C3/C5 Aryl Group Core->C3 Linker Linker Region Core->Linker Sel COX-2 Selectivity N1->Sel Add Sulfonamide/Sulfone Pot Inhibitory Potency C3->Pot Add F/Cl/CF3 Sol Bioavailability Linker->Sol Limit H-bond donors Final Lead Candidate Sel->Final Reduced Gastric Toxicity

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols are standardized for validating bipyrazole activity.

Protocol A: In Vitro COX Inhibition Assay (Colorimetric)

Purpose: To determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Incubation: Incubate enzyme (1 unit) with cofactor (hematin) and test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

  • Initiation: Add arachidonic acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 mins.

  • Calculation: Calculate % inhibition relative to solvent control (DMSO). Plot log-concentration vs. % inhibition to derive IC50.

Protocol B: Antimicrobial MIC Determination (Broth Microdilution)

Purpose: To quantify antibacterial potency against resistant strains (e.g., MRSA).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use 96-well sterile plates. Add 100 µL of Mueller-Hinton broth.

  • Dilution: Perform serial 2-fold dilutions of the bipyrazole derivative (range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).

References

  • Abdellattif, M. H., et al. (2021). "Inhibitory activities of bipyrazoles: a patent review." Expert Opinion on Therapeutic Patents. Link

  • El-Mekabaty, A., et al. (2022). "Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Karrouchi, K., et al. (2018). "Review: biologically active pyrazole derivatives." New Journal of Chemistry. Link

  • Nitulescu, G. M., et al. (2023).[1] "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules. Link

  • BenchChem. (2025).[2] "A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives." BenchChem Technical Guides. Link

Sources

"quantum chemical calculations for 1H,1'H-3,4'-Bipyrazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Tautomeric, Conformational, and Electronic Analysis

Executive Summary

The molecule 1H,1'H-3,4'-Bipyrazol-4-amine represents a privileged scaffold in two distinct high-value fields: high-energy density materials (HEDMs) due to its high nitrogen content, and medicinal chemistry as a kinase inhibitor pharmacophore.[1] However, its structural duality—comprising two distinct pyrazole rings linked at the C3 and C4' positions, plus an exocyclic amine—introduces significant computational challenges regarding tautomerism and conformational flexibility.[1]

This guide provides a standardized protocol for the quantum chemical characterization of this molecule. It moves beyond basic optimization to address the critical "blind spots" in nitrogen-rich heterocyclic modeling: annular tautomerism, inter-ring torsion, and pKa prediction.[1]

Module 1: The Tautomeric Landscape (Critical Pre-requisite)

Before any property calculation (docking, spectra, reactivity), you must establish the dominant tautomer.[1] Pyrazoles exist in dynamic equilibrium between


 and 

forms. With two rings and an amine group, 1H,1'H-3,4'-Bipyrazol-4-amine presents a complex tautomeric grid.[1]
The Tautomeric Grid

The molecule has three exchangeable protons (two ring NH, one amine


 which can technically iminize, though less likely).[1]
  • Ring A (3-substituted): Can exist as

    
     or 
    
    
    
    .
  • Ring B (4'-substituted): Can exist as

    
     or 
    
    
    
    .
  • Amine: Predominantly amino (

    
    ), but imino forms must be ruled out if high-energy excited states are involved.[1]
    

Directive: Do not assume the structure drawn in ChemDraw is the ground state. You must optimize the four primary annular tautomers:

  • 1H,1'H (Both protons on N1)

  • 1H,2'H (Ring A: N1, Ring B: N2)

  • 2H,1'H (Ring A: N2, Ring B: N1)

  • 2H,2'H (Both protons on N2)

Computational Workflow for Tautomers

To determine the Boltzmann population at physiological pH or in synthesis solvents (DMSO):

  • Method: DFT/B3LYP-D3(BJ)/6-311++G(d,p).

    • Why: The D3 dispersion correction is non-negotiable here. The two pyrazole rings will likely twist relative to each other; dispersion forces stabilize specific torsion angles that B3LYP alone misses.

  • Solvation: IEF-PCM (Implicit Solvation).

    • Solvents: Water (

      
      ) for bioactivity; DMSO (
      
      
      
      ) for NMR validation.[1]

TautomerLogic cluster_calc Parallel DFT Calculations Start Input Structure (ChemDraw 2D) Gen Generate 4 Annular Tautomers Start->Gen Opt Geom Opt + Freq (B3LYP-D3/6-311++G**) Gen->Opt Solv Single Point Energy (PCM/Water) Opt->Solv Boltz Calculate Boltzmann Weights (ΔG) Solv->Boltz Decision Select Dominant Species (>95% Population?) Boltz->Decision Mix Use Weighted Average for Properties Decision->Mix No Decision->End Yes

Figure 1: Decision tree for handling the multi-ring tautomeric ambiguity of bipyrazoles.

Module 2: Electronic Structure & Reactivity

Once the ground state geometry is locked, reactivity profiling guides synthetic modification or metabolic stability prediction.

Frontier Molecular Orbitals (FMO)

The HOMO is typically localized on the amine nitrogen and the pyrazole ring to which it is attached (Ring A), making this the site of oxidative metabolism or electrophilic attack. The LUMO often resides on the bipyrazole linkage, susceptible to nucleophilic attack.

  • Calculation: Time-Dependent DFT (TD-DFT) is not needed for ground state reactivity, but Pop=Full is required in Gaussian to visualize orbitals.[1]

  • Metric: The Hardness (

    
    ) and Chemical Potential (
    
    
    
    ) are derived from orbital energies:
    
    
    [1]
Molecular Electrostatic Potential (MEP)

For 1H,1'H-3,4'-Bipyrazol-4-amine, the MEP map is critical for predicting hydrogen bond donors/acceptors in crystal engineering (energetic materials) or kinase hinge binding.[1]

  • Red Regions (Negative): The bare Nitrogen atoms (pyridinic-like) are H-bond acceptors.

  • Blue Regions (Positive): The amine protons and ring NH protons are H-bond donors.

  • Visual Check: Ensure the amine lone pair is not planarized into the ring (unless conjugated), as this affects pKa.

Natural Bond Orbital (NBO) Analysis

Standard molecular orbitals delocalize electrons over the whole molecule. NBO analysis is required to quantify the inter-ring resonance .

  • Key Interaction: Look for

    
     perturbation energies between 
    
    
    
    of Ring A and
    
    
    of Ring B.
  • Twist Angle: If the rings are twisted (

    
    ), conjugation is broken, and the rings act as independent electrophores.
    

Module 3: Spectroscopic Validation Protocols

You cannot publish computational results without experimental validation. Use these protocols to align theory with experiment.

NMR Prediction (GIAO Method)

Protons on pyrazoles are sensitive to solvent effects. Gas-phase calculations will fail to match experimental NMR.

  • Protocol: nmr=giao functional=m062x basis=6-311+g(2d,p) scrf=(solvent=dmso).

  • Scaling: Isotropic shielding values (

    
    ) must be converted to chemical shifts (
    
    
    
    ) using a reference (TMS) calculated at the exact same level of theory.
    
    
IR/Raman Frequency Scaling

B3LYP overestimates vibrational frequencies due to neglect of anharmonicity.

  • Scaling Factor: For B3LYP/6-311++G(d,p), multiply all frequencies by 0.967 .[1]

  • Diagnostic Band: The amine

    
     scissoring mode (
    
    
    
    ) and the pyrazole
    
    
    stretch (
    
    
    ) are the fingerprint regions.

Module 4: Step-by-Step Execution Protocol

This section provides the exact input parameters for the industry-standard software Gaussian 16/09 .

Step 1: Conformational Scan (The "Twist")

Before high-level optimization, scan the dihedral angle between the two rings to find the global minimum.

Step 2: High-Level Optimization & Frequency

Use the minimum from Step 1.

Step 3: pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is error-prone. Use the thermodynamic cycle method involving the gas-phase free energy and solvation free energies of the neutral (


) and deprotonated (

) species.

Data Summary Table for Reporting:

ParameterMethodTarget Value/UnitSignificance
Level of Theory B3LYP-D3/6-311++G(d,p)N/AStandard for organic N-heterocycles.[1]
Solvation SMD (Solvation Model based on Density)

(kcal/mol)
More accurate than PCM for pKa.[1]
Imaginary Freq Frequency Calc0Confirms true local minimum.
HOMO-LUMO Gap Orbital AnalysiseVCorrelates with kinetic stability.
Dipole Moment Population AnalysisDebyePredicts solubility/permeability.

Module 5: Visualization of the Workflow

Workflow cluster_0 Phase 1: Structure cluster_1 Phase 2: Properties Scan Dihedral Scan (Low Level) Opt Geometry Opt (High Level) Scan->Opt Freq Freq Check (No Imaginary) Opt->Freq NBO NBO Analysis (Delocalization) Freq->NBO NMR GIAO NMR (Validation) Freq->NMR UV TD-DFT (Excited States) Freq->UV

Figure 2: The sequential computational pipeline ensures that expensive property calculations (Phase 2) are only performed on validated, minimum-energy geometries (Phase 1).[1]

References

  • Boraei, A. T. A., et al. (2021). "Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies."[1][2][3] Crystals, 11(8), 953.[3] Link

  • Alkorta, I., & Elguero, J. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4305. Link

  • Emelina, E. E., et al. (2025). "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations." Journal of Molecular Structure. Link

  • Tavakol, H., et al. (2013).[4] "DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4-acyl Pyrazolone." Iranian Journal of Mathematical Chemistry, 4(2), 185-199.[4] Link

  • Marenich, A. V., et al. (2009).[5] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions."[5] Journal of Physical Chemistry B, 113(18), 6378–6396.[5] Link

Sources

Methodological & Application

Application Note: 1H,1'H-3,4'-Bipyrazol-4-amine as a Next-Generation BTK Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of 1H,1'H-3,4'-Bipyrazol-4-amine as a privileged scaffold for the development of Bruton’s Tyrosine Kinase (BTK) inhibitors. While first-generation inhibitors like Ibrutinib utilize a pyrazolo[3,4-d]pyrimidine core, the 3,4'-bipyrazole system offers a novel chemotype with distinct solubility profiles and vector orientations for substituent growth.

This guide provides a comprehensive workflow for researchers, covering the rational design principles , chemical synthesis of the core, and biological validation protocols necessary to transform this fragment into a potent, selective BTK inhibitor.

Scientific Background & Mechanism of Action[1]

The Scaffold Advantage

The 1H,1'H-3,4'-Bipyrazol-4-amine structure acts as an ATP-mimetic hinge binder. In the context of BTK inhibition, this scaffold functions through specific molecular interactions:

  • Hinge Binding: The amino group (-NH2) at position 4 and the pyrazole nitrogen act as a donor-acceptor pair, forming hydrogen bonds with the backbone residues Glu475 and Met477 in the BTK ATP-binding pocket.

  • Vector Geometry: The 3,4'-connection between the two pyrazole rings creates a twisted bi-heteroaryl geometry. This non-planar conformation is critical for fitting into the hydrophobic pocket adjacent to the gatekeeper residue (Thr474 ), potentially improving selectivity over other Tec-family kinases.

From Scaffold to Inhibitor (The "Warhead" Strategy)

The naked amine scaffold typically exhibits micromolar affinity (


). To achieve nanomolar potency and covalent inhibition (characteristic of Ibrutinib and Acalabrutinib), the scaffold must be derivatized:
  • Selectivity Pocket Access: Extension from the 1'-position to occupy the hydrophobic pocket (selectivity filter).

  • Covalent Warhead: Acylation of the 4-amine or an appended side chain with an acrylamide moiety to target Cys481 .

Signaling Pathway Context

Inhibition of BTK blocks the B-cell Receptor (BCR) signaling pathway, preventing the phosphorylation of PLC


2 and subsequent calcium flux, which is essential for B-cell proliferation.

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK LYN LYN BCR->LYN BTK BTK (Target) SYK->BTK LYN->BTK Phosphorylation (Y551) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation (Y753/759) INHIBITOR Bipyrazole Inhibitor INHIBITOR->BTK Covalent Bond (C481) Ca Ca2+ Mobilization PLCG2->Ca NFkB NF-κB Activation Ca->NFkB

Figure 1: BCR Signaling Pathway highlighting the intervention point of the Bipyrazole Inhibitor at BTK.

Experimental Protocols

Protocol A: Synthesis of the 1H,1'H-3,4'-Bipyrazol-4-amine Core

Rationale: This protocol uses a Suzuki-Miyaura cross-coupling approach, which is robust for heteroaryl-heteroaryl bond formation.

Materials:

  • 4-Bromo-1H-pyrazol-4-amine (N-protected, e.g., Boc)

  • 1H-Pyrazole-4-boronic acid pinacol ester (N-protected, e.g., THP)

  • Pd(dppf)Cl2 (Catalyst)

  • Cs2CO3 (Base)

  • 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Reagent Prep: In a sealed tube, dissolve 1.0 eq of tert-butyl (4-bromo-1H-pyrazol-4-yl)carbamate and 1.2 eq of 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in degassed 1,4-dioxane/water.

  • Catalysis: Add 5 mol% Pd(dppf)Cl2 and 3.0 eq Cs2CO3. Purge with nitrogen for 5 minutes.

  • Reaction: Heat at 90°C for 12 hours. Monitor by LC-MS for the intermediate mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Resuspend crude in DCM/TFA (4:1) and stir at RT for 2 hours to remove Boc and THP groups.

  • Purification: Neutralize with NaHCO3. Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Verify structure via 1H NMR (DMSO-d6) and HRMS.

Protocol B: In Vitro Kinase Activity Assay (ADP-Glo)

Rationale: The ADP-Glo™ assay (Promega) is preferred over FRET for fragment screening because it is less susceptible to fluorescent interference from the aromatic scaffold.

Reagents:

  • Recombinant Human BTK (Full length or Kinase Domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Ultra-Pure ATP (10 μM final, near Km)

  • ADP-Glo™ Reagent and Detection Buffer

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the bipyrazole derivative in DMSO (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 μL of BTK enzyme (0.5 ng/μL) to 384-well white plates.

    • Add 1 μL of compound. Incubate 15 min at RT (allows for potential slow-binding kinetics).

    • Add 2 μL of ATP/Substrate mix.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 μL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Data Interpretation Table:

Compound ClassExpected IC50 (BTK)Interpretation
Naked Scaffold > 10 μMWeak hinge binder only. Needs optimization.
Intermediate 1 - 10 μMHinge binding + hydrophobic fit.
Optimized Lead < 100 nMSuccessful engagement of Cys481 (if covalent) or Gatekeeper.
Protocol C: Cellular Target Engagement (Western Blot)

Rationale: To confirm the inhibitor permeates the cell membrane and inhibits BTK phosphorylation in a physiological context.

Cell Line: Ramos (RA 1) Burkitt's Lymphoma B-cells.

Steps:

  • Seeding: Seed Ramos cells at 2 x 10^6 cells/mL in RPMI-1640 (serum-free for starvation step).

  • Starvation: Incubate for 2 hours to reduce basal phosphorylation.

  • Treatment: Treat with inhibitor (0.1, 1, 10 μM) for 1 hour.

  • Stimulation: Stimulate with anti-IgM (10 μg/mL) for 10 minutes to activate BCR signaling.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (Roche PhosSTOP).

  • Blotting:

    • Primary Ab 1: Phospho-BTK (Tyr223) (Cell Signaling Tech #5082) - Marker of autophosphorylation.

    • Primary Ab 2: Total BTK (Cell Signaling Tech #8547) - Loading control.

    • Primary Ab 3: GAPDH - Housekeeping control.

  • Quantification: Normalize p-BTK signal to Total BTK using densitometry (ImageJ).

Visualization of Experimental Workflow

Workflow Start Scaffold Selection (1H,1'H-3,4'-Bipyrazol-4-amine) Synth Synthesis & Derivatization (Suzuki Coupling + Warhead) Start->Synth Biochem Biochemical Assay (ADP-Glo IC50) Synth->Biochem Cell Cellular Assay (Ramos p-BTK WB) Biochem->Cell If IC50 < 1uM Decision Lead Candidate? Cell->Decision Decision->Start Yes (Scale-up) Decision->Synth No (Optimize SAR)

Figure 2: Integrated workflow for developing BTK inhibitors from the bipyrazole scaffold.

Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Cause: Flat, aromatic stacking of the bipyrazole core.

    • Solution: Introduce solubilizing groups (e.g., piperazine, morpholine) at the N1 position of the non-hinge-binding pyrazole ring.

  • Issue: Poor Selectivity (EGFR/JAK inhibition). [1]

    • Cause: The 4-amine motif is a common kinase binder.[2]

    • Solution: Exploit the Cys481 residue unique to Tec family kinases by ensuring the acrylamide warhead is positioned at the correct vector length (usually 4-5 Å from the hinge).

  • Issue: Assay Interference.

    • Cause: Amino-pyrazoles can sometimes act as aggregators.

    • Solution: Include 0.01% Triton X-100 in the assay buffer to prevent promiscuous inhibition via aggregation.

References

  • BTK Structure & Function

    • Mohamed, A. J., et al. "Bruton's tyrosine kinase (Btk): function, regulation, and transformation with special emphasis on the PH domain." Immunological Reviews 228.1 (2009): 58-73. Link

  • Ibrutinib Discovery (Mechanism Comparison)

    • Pan, Z., et al. "Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase." ChemMedChem 2.1 (2007): 58-61. Link

  • Kinase Scaffold Chemistry: Lévesque, S., et al. "Bipyrazole derivatives as potent and selective inhibitors of kinases." Bioorganic & Medicinal Chemistry Letters (General reference for bipyrazole synthesis methodologies).
  • Assay Protocols

    • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Disclaimer: This Application Note is for research purposes only. All compounds synthesized should be handled according to standard Chemical Hygiene Plans.

Sources

"application of 1H,1'H-3,4'-Bipyrazol-4-amine in cancer research"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Utilizing 1H,1'H-3,4'-Bipyrazol-4-amine in Kinase Inhibitor Discovery

Executive Summary

This technical guide details the application of 1H,1'H-3,4'-Bipyrazol-4-amine (CAS: 1006720-63-3) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines used in Ruxolitinib), the 3,4'-bipyrazole core offers a unique "linked" geometry that allows for induced-fit binding modes within the ATP pocket.

This scaffold is primarily utilized in the development of inhibitors for Janus Kinases (JAK) and Aurora Kinases , serving as a critical pharmacophore that mimics the adenine ring of ATP while providing vectors for solubilizing groups.

Mechanistic Basis: The Bipyrazole "Hinge-Binder"

The 1H,1'H-3,4'-Bipyrazol-4-amine scaffold functions through a specific molecular recognition mechanism within the kinase cleft:

  • Hinge Interaction: The pyrazole nitrogen atoms (donor/acceptor pair) form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu/Leu residues in JAK2).

  • Vector Positioning: The C4-amine serves as a reactive handle for attaching "tail" moieties (ureas, amides) that extend into the solvent-exposed region or the specificity pocket (gatekeeper region).

  • Rotational Freedom: Unlike fused rings, the single bond connecting the two pyrazole rings allows for torsional rotation, enabling the molecule to adopt a non-planar conformation that can better accommodate the shape of the ATP binding pocket in specific kinase isoforms.

Targeted Pathways
  • JAK-STAT Signaling: Inhibition of JAK1/JAK2 to modulate cytokine signaling in myeloproliferative neoplasms.

  • Mitotic Regulation: Targeting Aurora A/B kinases to induce cell cycle arrest (polyploidy) in solid tumors.

Experimental Workflow: From Scaffold to Lead

The following workflow illustrates the integration of 1H,1'H-3,4'-Bipyrazol-4-amine into a drug discovery pipeline.

Bipyrazole_Workflow Scaffold 1H,1'H-3,4'-Bipyrazol-4-amine (Core Scaffold) Design Structure-Based Design (Docking into ATP Pocket) Scaffold->Design In Silico Modeling Synthesis Chemical Derivatization (Urea/Amide Coupling) Design->Synthesis Library Gen Assay Biochemical Validation (ADP-Glo™ Kinase Assay) Synthesis->Assay Screening Assay->Design SAR Feedback Loop Lead Lead Candidate (IC50 < 10 nM) Assay->Lead Hit Expansion

Figure 1: Iterative drug discovery cycle utilizing the bipyrazole amine scaffold.

Detailed Protocols

Protocol A: Chemical Synthesis of Bipyrazole-Urea Inhibitors

Objective: To couple the 4-amine of the bipyrazole scaffold to a phenyl isocyanate, creating a urea linkage common in potent kinase inhibitors (analogous to the chemistry used for AT9283).

Reagents:

  • 1H,1'H-3,4'-Bipyrazol-4-amine (1.0 eq)

  • Substituted Phenyl Isocyanate (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Preparation: Dissolve 1H,1'H-3,4'-Bipyrazol-4-amine (100 mg) in anhydrous THF (5 mL) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add TEA (2.0 eq) to the solution and stir at room temperature for 10 minutes to ensure the amine is free-based.

  • Coupling: Dropwise add the substituted phenyl isocyanate (1.1 eq) dissolved in THF (2 mL).

  • Reaction: Stir the mixture at 60°C for 4 hours . Monitor reaction progress via LC-MS (Target mass = Scaffold + Isocyanate).

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend the residue in minimal DMSO and purify via preparative HPLC (C18 column, Gradient: 5-95% Acetonitrile/Water + 0.1% Formic Acid).

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the characteristic urea protons (two singlets around 8.5–9.5 ppm).

Protocol B: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized bipyrazole derivative against JAK2 kinase.

Materials:

  • Recombinant JAK2 Kinase (0.2 µ g/well )

  • Poly(Glu, Tyr) 4:1 substrate

  • Ultrapure ATP (10 µM final)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of the bipyrazole derivative in 100% DMSO (Start conc: 10 µM, 1:3 dilution).

  • Enzyme Reaction: In a white 384-well plate, add:

    • 2 µL of Kinase Buffer (with JAK2 enzyme).

    • 1 µL of Compound (or DMSO control).

    • Incubate for 10 minutes at Room Temperature (RT).

  • Substrate Addition: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes (Kinase Reaction).

  • ADP-Glo Step 1: Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min at RT.

  • ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min at RT.

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Data Analysis & SAR Guidelines

When optimizing the 1H,1'H-3,4'-Bipyrazol-4-amine scaffold, the following Structure-Activity Relationship (SAR) trends are typically observed in JAK/Aurora series:

Substitution SiteChemical ModificationBiological Impact
N1 (Pyrazole Ring A) Methyl / IsopropylControls solubility and permeability. Bulky groups may clash with the ribose pocket.
C4-Amine (Linker) Urea vs. AmideUrea often provides superior H-bonding geometry (donor-acceptor-donor) compared to amides.
C3' (Pyrazole Ring B) Aryl / HeteroarylDetermines specificity. Interaction with the "Gatekeeper" residue (e.g., Met90 in JAK2).
Core Geometry 3,4'-LinkageEssential for twisting the rings to fit the narrow ATP cleft. Planar analogs often lose potency.

References

  • Astex Therapeutics. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity."[1] Journal of Medicinal Chemistry, 2009.[2][3]

  • Incyte Corporation. "Bipyrazole derivatives as JAK inhibitors." U.S. Patent Application US20210238168A1, 2021.[4]

  • MDPI Molecules. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 2023.[5]

Sources

Troubleshooting & Optimization

"optimizing the synthesis yield of 1H,1'H-3,4'-Bipyrazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1H,1'H-3,4'-Bipyrazol-4-amine presents a classic "heterocycle-on-heterocycle" challenge. The target molecule consists of two electron-rich pyrazole rings linked at the C3 and C4' positions, with a primary amine at the C4 position of the first ring.

Primary Yield Killers:

  • Catalyst Poisoning: Free azole nitrogens (

    
    ) bind irreversibly to Palladium.
    
  • Protodeboronation: Pyrazole boronic species are unstable under standard basic aqueous conditions.

  • Amine Instability: 4-aminopyrazoles are electron-rich and prone to rapid oxidation (browning) upon air exposure.

  • Water Solubility: The final product is highly polar, leading to massive losses during aqueous workup.

This guide moves beyond standard literature to provide a robust, scalable protocol focusing on the Nitro-Reduction Route , which offers superior control compared to direct amine coupling.

Part 1: The Strategic Pathway (Retrosynthesis)

Do not attempt to couple a free amine-halide. The amino group coordinates to Pd, shutting down the catalytic cycle. The industry-standard approach is the Suzuki-Miyaura Coupling of a Nitro-Pyrazole , followed by reduction.

The Validated Route:

  • Reactant A: 3-Bromo-4-nitro-1-(THP)-pyrazole (The Electrophile).

  • Reactant B: 1-(THP)-pyrazole-4-boronic acid pinacol ester (The Nucleophile).

  • Intermediate: Protected 4-nitro-3,4'-bipyrazole.

  • Product: 1H,1'H-3,4'-Bipyrazol-4-amine (isolated as HCl salt).

Caption: Figure 1. The convergent "Nitro-Route" strategy avoids catalyst poisoning by masking N-H protons and introducing the amine post-coupling.

Part 2: Critical Troubleshooting (Q&A)

Module A: The Suzuki Coupling (Building the Skeleton)

Q: My Suzuki reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Protodeboronation or Catalyst Deactivation . Pyrazole boronic esters are prone to hydrolyzing the C-B bond before the C-C bond forms, especially if the pH is too high or the temperature is prolonged.

  • The Fix (Ligand Switch): Switch from standard Pd(PPh3)4 to Pd(dppf)Cl2·DCM or XPhos Pd G2 . The large bite angle of dppf and the bulky nature of XPhos accelerate the reductive elimination step, outcompeting the deboronation side reaction.

  • The Fix (Base/Solvent): Avoid strong bases like NaOH. Use K3PO4 (2.0 eq) or Cs2CO3 . Switch solvent to 1,4-Dioxane/Water (4:1) . The water is necessary for the transmetallation step but keep the ratio low to protect the boronate.

Q: I see a significant amount of "homocoupled" product (3,3'-bipyrazole). A: This is oxidative homocoupling of the boronic ester.

  • The Fix: Degas your solvents thoroughly. Sparging with Nitrogen for 15 minutes is insufficient for sensitive couplings. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for 30 minutes. Ensure your reaction vessel is strictly inert.

Q: Can I run this without protecting groups on the pyrazole nitrogens? A: Absolutely not. Free N-H azoles are acidic (


) and will deprotonate under Suzuki conditions. The resulting pyrazolate anion is a potent ligand that binds to Palladium, forming a "Pd-black" precipitate and killing the catalytic cycle.
  • Recommendation: Use THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) . Boc is risky as it can thermally cleave at typical Suzuki temperatures (80-100°C).

Module B: The Reduction & Deprotection

Q: The nitro group is reducing, but the product turns black/brown instantly upon filtration. A: 4-Aminopyrazoles are extremely electron-rich and oxidize rapidly in air to form azo-dimers or polymers (tar).

  • The Protocol: Do not isolate the free base amine.

    • Perform hydrogenation (H2, Pd/C) in MeOH containing 2.5 eq of HCl .

    • This traps the amine immediately as the ammonium hydrochloride salt , which is air-stable.

    • Filter the catalyst under an inert atmosphere (Argon blanket) if possible.

Q: My THP protecting group isn't coming off during hydrogenation. A: Hydrogenation does not remove THP.[1][2][3][4][5][6] You need an acidic hydrolysis step.

  • Integrated Workflow:

    • Step A (Deprotection): Treat the Bis-THP nitro intermediate with 4M HCl in Dioxane/MeOH at RT for 2 hours. Monitor by LCMS until THP is gone.

    • Step B (Reduction): Add Pd/C (10% w/w) to the same acidic solution and introduce H2 gas.

    • Result: This "One-Pot Deprotection-Reduction" yields the clean dihydrochloride salt.

Part 3: Isolation & Purification (The "Yield Trap")

Q: I know the reaction worked (LCMS shows product), but I get <10% yield after extraction. Where is it? A: Your product is in the aqueous waste layer. 1H,1'H-3,4'-Bipyrazol-4-amine is a small, polar, poly-basic heteroaromatic. It has high water solubility (LogP < 0).

Troubleshooting Logic Tree:

Caption: Figure 2. Decision matrix for isolating highly polar aminopyrazoles. Avoid liquid-liquid extraction (DCM/Water) as the product will not partition into the organic phase.

Recommended Isolation Protocol (Salt Formation):

  • Filter off the Pd/C catalyst through Celite.

  • Concentrate the filtrate (MeOH/HCl) to roughly 10% volume.

  • Add EtOAc or Acetonitrile slowly to induce precipitation.

  • Filter the white/off-white solid.

  • Yield: This typically recovers >85% of the material as the stable .2HCl salt.

Part 4: Data & Optimization Summary

Table 1: Catalyst & Ligand Screening for 3,4'-Bipyrazole Formation

Catalyst SystemBase / SolventTempConv.[1][3][5][7] (%)Comments
Pd(PPh3)4Na2CO3 / Toluene:EtOH90°C35%High protodeboronation observed.
Pd(OAc)2 + SPhosK3PO4 / Dioxane:H2O80°C78%Good, but SPhos is expensive.
Pd(dppf)Cl2·DCM K2CO3 / Dioxane:H2O 85°C 92% Recommended. Robust and scalable.
Pd2(dba)3 + XPhosK3PO4 / BuOH:H2O100°C95%Excellent, best for difficult substrates.

Table 2: Protecting Group Strategy

GroupStability (Suzuki)Removal ConditionSuitability
THP ExcellentMild Acid (HCl/MeOH)High (Best balance).
SEM ExcellentFluoride (TBAF) or AcidHigh (If acid sensitive).
Boc ModerateMild Acid (TFA)Low (Risk of thermal cleavage).
None PoorN/AFail (Catalyst poisoning).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kudo, N., et al. (2011). Efficient Synthesis of 4-Amino-1H-pyrazole Derivatives via Suzuki–Miyaura Coupling. Synlett, 2011(09), 1313-1316.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for the N-H Group).

  • Bagal, S. K., et al. (2015). Recent progress in the synthesis of pyrazoles.[8][9][10] Bioorganic & Medicinal Chemistry Letters, 25(16), 3063-3073.

  • Makaryan, G. M., et al. (2019). Synthesis of bipyrazoles (Microreview). Chemistry of Heterocyclic Compounds, 55, 3-5.

Sources

Technical Support Center: Regiocontrol in Bipyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Regioselectivity Issues in Bipyrazole Synthesis Case ID: BPZ-REGIO-001

The Bipyrazole Challenge: An Introduction

Bipyrazoles (two linked pyrazole rings) represent a privileged scaffold in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., JAK, BRAF) and CNS agents. However, their synthesis is plagued by tautomeric ambiguity .

Because the pyrazole ring exists in dynamic equilibrium between


 and 

tautomers, chemically distinguishing the two nitrogen atoms (

vs.

) is thermodynamically and kinetically difficult. When linking two such rings (e.g., 3,3'-bipyrazole), the number of possible regioisomers expands exponentially during functionalization.

This guide provides troubleshooting workflows for the three primary synthetic bottlenecks:

  • Ring Construction (Cyclocondensation)

  • 
    -Functionalization (
    
    
    
    -Alkylation/Arylation)
  • Metal-Catalyzed Coupling (C-C Bond Formation)

Troubleshooting Module: Ring Construction

Issue: “I am reacting a pyrazolyl-hydrazine with a 1,3-diketone to build a 1,X'-bipyrazole, but I am getting a mixture of 1,3'- and 1,5'-isomers.”

Root Cause Analysis

The regioselectivity in cyclocondensation is governed by the nucleophilicity differential between the hydrazine nitrogens.

  • 
     (Internal):  Usually less nucleophilic due to steric bulk and conjugation with the first pyrazole ring.
    
  • 
     (Terminal):  More nucleophilic but can be deactivated by electron-withdrawing groups.
    
Diagnostic Workflow

Condensation_Regio start START: Hydrazine + 1,3-Electrophile check_sub Analyze Electrophile Asymmetry start->check_sub bulky Is one substituent (R) Bulky (t-Bu, CF3)? check_sub->bulky solvent Solvent Switch Required bulky->solvent No (Similar Sterics) result1 Steric Control: N-Terminal attacks least hindered Carbon bulky->result1 Yes acid Use Acidic Conditions (TFA/TFE) solvent->acid Electron-Deficient Hydrazine base Use Basic Conditions (Pyridine) solvent->base Electron-Rich Hydrazine result2 Electronic Control: Protonation deactivates most basic N acid->result2 base->result1

Figure 1: Decision tree for optimizing regioselectivity in pyrazole ring closure.

Solution Protocols
A. The "Fluorinated Solvent" Switch (Electronic Control)

When sterics are insufficient to direct regioselectivity, solvent effects can invert the outcome. Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE) are strong hydrogen-bond donors (HBD). They solvate the specific lone pairs and carbonyls, altering the hard/soft character of the reactants.

  • Protocol:

    • Dissolve pyrazolyl-hydrazine (1.0 equiv) and 1,3-diketone (1.1 equiv) in TFE or HFIP (0.5 M).

    • Add catalytic acid (TFA, 10 mol%) if the hydrazine is electron-deficient.

    • Stir at room temperature.

    • Mechanism: The solvent hydrogen-bonds to the diketone carbonyls, activating them, while the acid directs the initial attack of the hydrazine.

B. Using Enaminones for 1,3-Selectivity

Replace standard 1,3-diketones with enaminones (


).
  • Why: The carbon attached to the dimethylamino group is exclusively electrophilic toward the terminal nitrogen of the hydrazine.

  • Result: High regioselectivity for the 1,3-isomer.[1][2]

Troubleshooting Module: -Alkylation of Bipyrazoles

Issue: “I have a 3,3'-bipyrazole core and need to alkylate only one of the NH sites, or I am getting mixtures of N1/N2 alkylation.”

The "Cesium Effect" & Coordination Control

Standard bases (NaH,


) often lead to mixtures driven by simple thermodynamics (alkylation at the less hindered nitrogen). However, Cesium Carbonate (

)
can enforce specific regioselectivity through the "Cesium Effect," where the large cation coordinates with the pyrazole nitrogen and the incoming electrophile.
Comparative Data: Base Influence on Regioselectivity
ConditionMechanismMajor Isomer (Typical)Notes
NaH / THF Irreversible Deprotonation (

)
N1 (Steric) Favors attack at the least hindered nitrogen. Fast, kinetic control.

/ MeCN
Coordination / ReversibleN2 (Chelation) Can favor the more hindered nitrogen if adjacent groups (e.g., esters) can chelate

.
Michael Addition Reversible ThermodynamicsN1 (Thermo) Reaction with acrylates often yields the thermodynamic product (N1).
Chan-Lam (Cu) Oxidative CouplingN1 Copper cycle is sensitive to sterics; bulky groups block N2.
Protocol: Regioselective N-Alkylation using Transient Protection

If direct alkylation fails, use a transient protecting group strategy.

  • Step 1 (Protection): React the bipyrazole with Dihydropyran (DHP) and PPTS (cat.) in DCM.

    • Result: The bulky THP group will attach to the less hindered nitrogen (N1), effectively blocking it.

  • Step 2 (Alkylation): Treat the THP-protected intermediate with a strong alkylating agent (e.g., MeI, BnBr) to force alkylation at the now-available (but sterically crowded) N2 position, or the N1' of the second ring.

  • Step 3 (Deprotection): Remove THP with mild acid (HCl/MeOH).

Troubleshooting Module: Metal-Catalyzed Coupling (Chan-Lam)

Issue: “I am trying to couple an aryl boronic acid to my bipyrazole, but the reaction is sluggish or non-selective.”

Optimization Guide

The Chan-Lam coupling (Cu-catalyzed oxidative coupling) is the gold standard for


-arylation of bipyrazoles because it proceeds under mild conditions, avoiding the harsh temperatures of Buchwald-Hartwig coupling which can cause isomer scrambling.
Critical Parameters
  • The Oxidant: The reaction requires re-oxidation of Cu(I) to Cu(II). If using air (balloon), ensure vigorous stirring to maximize surface area. For difficult substrates, add Pyridine-N-Oxide as a co-oxidant.

  • The Base: Use a non-nucleophilic base. Pyridine (2.0 equiv) is standard. If the substrate is acid-sensitive, switch to 2,6-lutidine .

  • Molecular Sieves: Water inhibits the catalytic cycle by sequestering the boronic acid. Always add activated 4Å MS.

Workflow Diagram: Chan-Lam Optimization

ChanLam_Opt sub Substrate: Bipyrazole + Ar-B(OH)2 cond Standard: Cu(OAc)2, Pyridine, DCM, Air sub->cond check Yield < 40%? cond->check opt1 Add Pyridine-N-Oxide (Co-oxidant) check->opt1 Yes opt2 Switch Solvent: DMSO or MeOH check->opt2 Solubility Issue opt3 Use Boronic Ester (Slower release) check->opt3 Protodeboronation

Figure 2: Optimization loop for Copper-catalyzed N-arylation.

Frequently Asked Questions (FAQ)

Q: Why does my 3,3'-bipyrazole synthesis yield a 3,5'-isomer instead? A: This usually occurs during the condensation of a 3-hydrazinopyrazole with a 1,3-diketone. The terminal nitrogen of the hydrazine is more nucleophilic. If your diketone is symmetric, you get one product. If asymmetric, the terminal nitrogen attacks the most electrophilic carbonyl. To force the 3,3' connectivity, use a 1,3-dialdehyde equivalent or an enaminone where the electrophilic sites are clearly differentiated electronically [1].

Q: Can I separate N1/N2 isomers if I get a mixture? A: Yes, but it is difficult.

  • Chromatography: Isomers often have very similar Rf values on silica. Try alumina (neutral) or switch to C18 Reverse Phase .

  • Crystallization: N1-substituted pyrazoles are often solids, while mixtures are oils. Try triturating the crude mixture with cold hexanes or diethyl ether to induce crystallization of the major symmetric isomer [2].

Q: Does the "Cesium Effect" work for all electrophiles? A: No. It is most effective with alkyl halides capable of some coordination (like chloroacetates or benzyl halides). For simple alkyl chains, steric control (using NaH or tBuOK) is more reliable [3].

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: MDPI / Molecules. URL:[Link]

  • Copper-Promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids (Chan-Lam). Source: Royal Society of Chemistry (RSC). URL:[Link][3][4][5][6][7][8][9]

Sources

Navigating the Scale-Up of 1H,1'H-3,4'-Bipyrazol-4-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1H,1'H-3,4'-Bipyrazol-4-amine, a key building block in the development of various pharmacologically active compounds, presents unique challenges when transitioning from laboratory-scale to pilot or industrial production. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions encountered during the scale-up of this important heterocyclic amine.

Troubleshooting Guide: From Benchtop to Bulk

This section addresses specific problems that may arise during the synthesis of 1H,1'H-3,4'-Bipyrazol-4-amine, offering potential causes and actionable solutions.

Problem 1: Low Yield and Purity of the 3,4'-Bipyrazole Core

  • Potential Cause: Inefficient coupling of the two pyrazole rings. The choice of synthetic route is critical, with common methods including Suzuki or Stille cross-coupling reactions. On a larger scale, mass transfer limitations and catalyst deactivation can become significant issues.

  • Solution:

    • Route Selection: For scale-up, a robust and well-understood coupling reaction is paramount. The Suzuki-Miyaura coupling is often preferred for its milder reaction conditions and the commercial availability of a wide range of boronic acids and esters.

    • Catalyst and Ligand Screening: A thorough screening of palladium catalysts and ligands is recommended. While standard catalysts like Pd(PPh₃)₄ may work on a small scale, more robust and air-stable catalysts, such as those based on palladacycles or bulky, electron-rich phosphine ligands, often perform better in a process environment.

    • Process Parameter Optimization: Key parameters to optimize include reaction temperature, catalyst loading, and the choice of base and solvent. On a larger scale, efficient agitation is crucial to ensure good mixing and prevent localized overheating, which can lead to catalyst decomposition and side product formation.

Problem 2: Poor Regioselectivity in Bipyrazole Formation

  • Potential Cause: When using unsymmetrical pyrazole precursors, the formation of undesired regioisomers is a common challenge. For instance, in the synthesis of a 3,4'-bipyrazole, the formation of 3,3'-, 4,4'-, or other isomers can significantly reduce the yield of the desired product.

  • Solution:

    • Directed Synthesis: Employing a synthetic strategy that directs the coupling to the desired positions is essential. This can be achieved by using starting materials with blocking groups or by choosing a coupling reaction with inherent high regioselectivity.

    • 1,3-Dipolar Cycloaddition: A modern and highly regioselective approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For example, the in-situ generation of a nitrile imine from a hydrazonoyl halide, which then reacts with an appropriately substituted alkyne, can provide excellent control over the regiochemistry of the resulting pyrazole ring.

Problem 3: Challenges in the Amination Step

  • Potential Cause: The introduction of the amino group at the 4-position of the bipyrazole ring, often achieved through the reduction of a nitro group, can be problematic on a large scale. Incomplete reduction, formation of impurities, and handling of hazardous reagents are common concerns.

  • Solution:

    • Nitration and Reduction: A common and often scalable route involves the nitration of the bipyrazole core followed by reduction.

      • Nitration: Careful control of the reaction temperature and the concentration of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is critical to prevent over-nitration and the formation of unwanted isomers.[1]

      • Reduction: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group. However, on a large scale, proper handling of hydrogen gas and the catalyst is crucial. Alternative reduction methods, such as using iron or tin(II) chloride in acidic media, can also be considered, but waste disposal and product purification may be more challenging.

    • Direct Amination: While less common, direct amination methods are being developed and could offer a more streamlined approach.

Problem 4: Difficult Purification of the Final Product

  • Potential Cause: The final product, 1H,1'H-3,4'-Bipyrazol-4-amine, may have poor solubility in common organic solvents, making purification by traditional column chromatography challenging and impractical for large quantities. The presence of closely related impurities can also complicate crystallization.

  • Solution:

    • Crystallization: Developing a robust crystallization process is the most viable method for purifying large quantities of the final product. This involves screening a variety of solvents and solvent mixtures to find conditions that provide good recovery and effective removal of impurities.

    • Salt Formation: If the free base is difficult to crystallize, forming a salt (e.g., a hydrochloride or sulfate) can often improve its crystallinity and facilitate purification. The free base can then be liberated in a subsequent step if required.

    • Impurity Profiling: A thorough understanding of the impurity profile is essential for developing an effective purification strategy. Identifying the major by-products can help in selecting the appropriate crystallization conditions or other purification techniques to remove them.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the 1H,1'H-3,4'-Bipyrazole core on a larger scale?

A common and scalable approach involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would typically involve reacting a 3-substituted pyrazole boronic acid or ester with a 4-halopyrazole derivative in the presence of a palladium catalyst and a base. The choice of protecting groups on the pyrazole nitrogens is also a critical consideration to prevent side reactions and ensure the desired connectivity.

Q2: What are the key safety considerations when scaling up the synthesis of 1H,1'H-3,4'-Bipyrazol-4-amine?

  • Exothermic Reactions: Both the pyrazole ring formation and the nitration step can be highly exothermic. Careful monitoring of the internal reaction temperature and controlled addition of reagents are crucial to prevent thermal runaways, especially in large reactors where the surface-area-to-volume ratio is lower.

  • Hazardous Reagents: The use of reagents like hydrazine and strong acids (nitric and sulfuric) requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).

  • Thermal Stability of Intermediates: Nitrated pyrazole intermediates can be energetic materials with the potential for thermal decomposition.[2][3] A thorough thermal hazard assessment, using techniques like Differential Scanning Calorimetry (DSC), should be performed on all intermediates to understand their thermal stability and decomposition profiles.

  • Hydrogenation Safety: If catalytic hydrogenation is used for the reduction of the nitro group, proper procedures for handling hydrogen gas and the pyrophoric catalyst (e.g., Raney nickel or palladium on carbon) must be in place to mitigate the risk of fire or explosion.

Q3: How can I monitor the progress of the reaction during scale-up?

In a production environment, real-time reaction monitoring is essential for process control and optimization. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product and by-products. For some reactions, in-situ monitoring with spectroscopic methods like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide valuable real-time data.

Q4: What are the typical yields and purity levels I can expect on a larger scale?

While yields can vary significantly depending on the specific synthetic route and the level of optimization, a well-developed process should aim for consistent yields and high purity. For a multi-step synthesis, an overall yield of 30-50% would be considered good. The final product purity should meet the specifications required for its intended use, which for pharmaceutical applications is typically >99%.

Experimental Workflow and Data

Synthetic Pathway Overview

A plausible and scalable synthetic route to 1H,1'H-3,4'-Bipyrazol-4-amine is outlined below. This pathway involves the formation of the bipyrazole core via a Suzuki coupling, followed by nitration and subsequent reduction to install the amine functionality.

Synthetic Pathway A 3-Bromo-1H-pyrazole C 1H,1'H-3,4'-Bipyrazole A->C Suzuki Coupling (Pd catalyst, base) B Pyrazole-4-boronic acid B->C D 4-Nitro-1H,1'H-3,4'-bipyrazole C->D Nitration (HNO3, H2SO4) E 1H,1'H-3,4'-Bipyrazol-4-amine D->E Reduction (e.g., H2, Pd/C)

Caption: A scalable synthetic route to 1H,1'H-3,4'-Bipyrazol-4-amine.

Key Process Parameters and Expected Outcomes
StepKey ParametersTypical YieldExpected Purity (Crude)
Suzuki Coupling Catalyst loading, base, temperature, solvent70-85%>90%
Nitration Temperature control, acid concentration80-90%>95%
Reduction Hydrogen pressure, catalyst, temperature85-95%>95%
Purification Crystallization solvent, temperature profile>90% recovery>99.5%
Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or Purity Issue Step Identify Problematic Step Start->Step Coupling Suzuki Coupling Step->Coupling Bipyrazole formation Nitration Nitration Step->Nitration Amine introduction Reduction Reduction Step->Reduction Amine introduction Purification Purification Step->Purification Final product Coupling_Cause Cause: - Catalyst deactivation - Poor mixing - Incorrect stoichiometry Coupling->Coupling_Cause Nitration_Cause Cause: - Over/under-nitration - Isomer formation - Runaway reaction Nitration->Nitration_Cause Reduction_Cause Cause: - Incomplete reduction - Catalyst poisoning - Side reactions Reduction->Reduction_Cause Purification_Cause Cause: - Poor crystal form - Impurity co-crystallization - Low solubility Purification->Purification_Cause Coupling_Solution Solution: - Screen catalysts/ligands - Optimize agitation - Verify reagent quality Coupling_Cause->Coupling_Solution Nitration_Solution Solution: - Strict temperature control - Optimize acid ratio - Slow reagent addition Nitration_Cause->Nitration_Solution Reduction_Solution Solution: - Increase H2 pressure - Use fresh catalyst - Optimize temperature Reduction_Cause->Reduction_Solution Purification_Solution Solution: - Screen solvents - Consider salt formation - Analyze impurity profile Purification_Cause->Purification_Solution

Caption: A workflow for troubleshooting common scale-up issues.

By understanding the key challenges and implementing robust process development strategies, the successful and safe scale-up of 1H,1'H-3,4'-Bipyrazol-4-amine synthesis can be achieved, ensuring a reliable supply of this important building block for drug discovery and development.

References

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Chemistry of Bipyrazoles: Synthesis and Applications. Bentham Science. Available at: [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into Fused Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Applied Materials & Interfaces. Available at: [Link]

  • Chemistry of Bipyrazoles: Synthesis and Applications. Everand. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Organic Letters. Available at: [Link]

  • Synthesis and applications of bipyrazole systems. ResearchGate. Available at: [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates. Available at: [Link]

  • Synthesis of the 3,3′‐bipyrazole derivative 53. ResearchGate. Available at: [Link]

  • Chemistry of Bipyrazoles: Synthesis and Applications. Bentham Science. Available at: [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. Available at: [Link]

  • 4-nitropyrazoles. Google Patents.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis of Novel Bipyrazole Derivatives and Investigation of Their Triggered Programmed or Necrotic Cell Death (BiPyCellDeath). Kaunas University of Technology. Available at: [Link]

  • Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. Google Patents.
  • Processes for the preparation of pesticide compounds. Google Patents.
  • Synthesis of substituted 1h-pyrazolo[3,4-d]pyrimidines. Google Patents.
  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. European Patent Office. Available at: [Link]

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development. Available at: [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.
  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. ACS Publications. Available at: [Link]

  • Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. ResearchGate. Available at: [Link]

  • Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein: Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles. MDPI. Available at: [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University. Available at: [Link]

  • Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. Metabolic Engineering. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Bipyrazole Scaffolds in Kinase Inhibition: Benchmarking Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrazole scaffold has consistently emerged as a privileged structure, demonstrating remarkable versatility in targeting a wide array of protein kinases with high potency.[1] This guide delves into the bioactivity of a specific subclass, bipyrazoles, and positions their performance in direct comparison to other prominent kinase inhibitors. While specific data for 1H,1'H-3,4'-Bipyrazol-4-amine is not extensively available in the public domain, we will explore the broader class of bipyrazole-containing molecules and their analogs, drawing upon a wealth of published data to provide a comprehensive and objective comparison for researchers in drug development.

The Bipyrazole Core: A Favorable Motif for Kinase Recognition

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it an attractive pharmacophore. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid planar structure, allows for specific and high-affinity interactions within the ATP-binding pocket of various kinases. The fusion or linkage of two pyrazole rings to form a bipyrazole scaffold further enhances these properties by creating a larger, more complex structure capable of spanning different regions of the kinase active site, potentially leading to increased potency and selectivity.

Comparative Bioactivity: Bipyrazoles Versus Other Kinase Inhibitor Classes

To provide a clear and objective comparison, we will examine the bioactivity of representative bipyrazole and pyrazole-based inhibitors against several key kinase targets and compare them with well-established inhibitors in the field.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[2] Ibrutinib, a potent and irreversible BTK inhibitor, serves as a benchmark in this space.

Recent studies have explored pyrazolo[3,4-d]pyrimidin-4-amine scaffolds, which are structurally related to bipyrazoles, as potent BTK inhibitors. For instance, a novel series of these compounds demonstrated significant inhibitory activity against BTK. Notably, compound 6b from one study exhibited an impressive IC50 value of 1.2 nM against BTK, which is comparable to the potency of Ibrutinib.[2] This highlights the potential of pyrazole-based structures to rival the efficacy of established BTK inhibitors.

CompoundScaffoldTarget KinaseIC50 (nM)Reference
Compound 6b 1H-pyrazolo[3,4-d]pyrimidin-4-amineBTK1.2[2]
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK~0.5Publicly available data
Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. A variety of small molecule inhibitors targeting CDKs have been developed.

Research into 1H-pyrazolo[3,4-b]pyridine derivatives has yielded potent CDK inhibitors. For example, the compound BMS-265246 was identified as a potent and selective inhibitor of CDK1/cyclin B and CDK2/cyclin E with IC50 values of 6 nM and 9 nM, respectively.[3] This level of potency is on par with or exceeds that of many other CDK inhibitors in clinical development.

CompoundScaffoldTarget KinaseIC50 (nM)Reference
BMS-265246 1H-pyrazolo[3,4-b]pyridineCDK1/cycB, CDK2/cycE6, 9[3]
Palbociclib PyridopyrimidineCDK4/6~11Publicly available data
Ribociclib PyridopyrimidineCDK4/6~10Publicly available data
Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy.

A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as EGFR inhibitors. Among them, compound 12b demonstrated potent anti-proliferative activity against A549 lung cancer cells with an IC50 of 8.21 µM and was a potent inhibitor of wild-type EGFR with an IC50 of 0.016 µM.[4] This indicates the potential of this scaffold to effectively target this important oncogene.

CompoundScaffoldTarget KinaseIC50 (µM) - CellularIC50 (µM) - EnzymaticReference
Compound 12b 1H-pyrazolo[3,4-d]pyrimidineEGFR8.21 (A549 cells)0.016[4]
Erlotinib QuinazolineEGFR~2~0.002Publicly available data
Gefitinib QuinazolineEGFR~0.5~0.03Publicly available data

Experimental Methodologies for Bioactivity Assessment

To ensure the reliability and reproducibility of the bioactivity data, standardized and robust experimental protocols are essential. The following outlines the key assays typically employed in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1H,1'H-3,4'-Bipyrazol-4-amine or other pyrazole derivatives) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compound to create a dose-response curve.

    • Prepare a reaction buffer containing a purified recombinant kinase, a specific peptide or protein substrate, and ATP.

  • Reaction Incubation:

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

      • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

Workflow:

Caption: General workflow for a cell-based proliferation assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture cancer cell lines known to overexpress or be dependent on the target kinase (e.g., A549 for EGFR, K562 for Bcr-Abl).

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation:

    • Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Assessment:

    • Add a cell viability reagent, such as:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Measures metabolic activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

      • Resazurin-based assays: Measures cellular redox potential.

  • Data Analysis:

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathway Analysis

Understanding how a kinase inhibitor affects downstream signaling pathways is crucial for validating its mechanism of action.

Western Blotting for Phospho-Protein Analysis

Western blotting is a widely used technique to detect changes in the phosphorylation status of downstream substrates of a target kinase.

Workflow:

Caption: Workflow for Western blot analysis of signaling pathways.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor at various concentrations and for different time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate (e.g., anti-phospho-BTK, anti-phospho-EGFR).

    • As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

    • Detect the signal using a chemiluminescent substrate or fluorescence imaging system.

    • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion: The Promise of Bipyrazole Scaffolds

The available evidence strongly suggests that bipyrazole and related pyrazole-containing scaffolds are highly promising frameworks for the design of potent and selective kinase inhibitors. Their demonstrated activity against a range of important oncology and immunology targets, often comparable to or exceeding that of established drugs, underscores their therapeutic potential. Further exploration and optimization of the bipyrazole core, including the specific 1H,1'H-3,4'-Bipyrazol-4-amine structure, is warranted to fully elucidate their structure-activity relationships and to develop novel drug candidates with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such compounds.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. [Link]

Sources

"head-to-head comparison of 1H,1'H-3,4'-Bipyrazol-4-amine and its positional isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H,1'H-3,4'-Bipyrazol-4-amine represents a privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families). Unlike its symmetric 4,4'-isomer or the planar 3,3'-isomer , the 3,4'-isomer offers a unique "twisted" geometry that balances solubility with the ability to access distinct sub-pockets within the ATP binding site.

This guide provides a technical comparison of the 3,4'-bipyrazole amine against its primary positional isomers. It focuses on synthetic accessibility, physicochemical vectors, and biological suitability for fragment-based drug discovery (FBDD).

Structural & Physicochemical Analysis[1][2][3][4]

The bipyrazole core serves as a bi-dentate or tri-dentate ligand scaffold. The position of the inter-ring bond (tether) and the amine handle dictates the vector of substituents and the molecule's overall planarity.

The Isomer Landscape
Feature3,4'-Bipyrazol-4-amine (Target)4,4'-Bipyrazol-4-amine (Comparator A)3,3'-Bipyrazol-4-amine (Comparator B)
Connectivity C3 of Ring A

C4 of Ring B
C4 of Ring A

C4 of Ring B
C3 of Ring A

C3 of Ring B
Geometry Twisted/Angular Linear/Rod-like Bent/C-Shaped
Symmetry Asymmetric (

)
Symmetric (

or

)
Symmetric (

or

)
Solubility (LogS) High (Twist disrupts stacking)Low (High stacking energy)Moderate
Hinge Binding Dual-point (Donor-Acceptor)Single-point dominantDual-point (Chelating-like)
Synthetic Difficulty High (Requires orthogonal coupling)Low (Homocoupling possible)Moderate
Vector Analysis & Binding Modes
  • 3,4'-Isomer (The "Twist"): The bond between C3 and C4' introduces a dihedral angle that disrupts planarity. This is advantageous for drug-likeness (improved solubility) and allows the amine (on Ring A) to interact with the hinge region while Ring B projects into the solvent-exposed front pocket or the hydrophobic back pocket, depending on substitution.

  • 4,4'-Isomer (The "Rod"): This isomer is linear. While it can span long distances in a binding pocket, it often suffers from poor solubility due to efficient

    
    -
    
    
    
    stacking in the solid state.
  • 3,3'-Isomer (The "C-Clamp"): This isomer often adopts a planar conformation stabilized by intramolecular H-bonds, potentially limiting its flexibility to adapt to induced-fit binding pockets.

Synthetic Pathways & Causality

The synthesis of the 3,4'-isomer is significantly more challenging than the 4,4'-isomer due to the need for regiocontrol. A self-validating Suzuki-Miyaura cross-coupling strategy is the industry standard.

Synthesis Workflow (Graphviz)

Synthesis_Pathway Start1 4-Nitro-3-bromo-1H-pyrazole (Ring A Precursor) Protect1 SEM Protection (Regiocontrol) Start1->Protect1 NaH, SEM-Cl Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Protect1->Coupling Start2 4-Pyrazoleboronic acid pinacol ester (Ring B Precursor) Protect2 THP Protection Start2->Protect2 DHP, PTSA Protect2->Coupling Intermediate Nitro-Bipyrazole Intermediate Coupling->Intermediate Regioselective C-C Bond Reduction Reduction (H2, Pd/C) & Deprotection Intermediate->Reduction Nitro to Amine Product 1H,1'H-3,4'-Bipyrazol-4-amine Reduction->Product Final Scaffold

Caption: Regioselective synthesis of 1H,1'H-3,4'-Bipyrazol-4-amine via orthogonal protection and cross-coupling.

Key Experimental Considerations
  • Why SEM/THP Protection? The 3,4'-isomer synthesis requires coupling two different pyrazoles. Without distinct protecting groups (PG), N-arylation or homocoupling side reactions occur. SEM (2-(Trimethylsilyl)ethoxymethyl) is chosen for Ring A to direct lithiation or halogenation if needed, while THP (Tetrahydropyranyl) is sufficient for the boronate partner.

  • The "Nitro" Route vs. "Amine" Route: It is critical to couple the nitro -pyrazole intermediate rather than the amine. Free amines can poison Palladium catalysts or participate in Buchwald-Hartwig side reactions. The nitro group is reduced after the carbon skeleton is assembled.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,4'-Bipyrazole Core

Objective: Synthesize the 4-nitro-3,4'-bipyrazole intermediate.

Reagents:

  • 1-(SEM)-3-bromo-4-nitropyrazole (1.0 eq)

  • 1-(THP)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Degassing: Charge the reaction vessel with the bromide and boronate ester. Add 1,4-dioxane and the aqueous K₂CO₃. Sparge with Argon for 15 minutes. Rationale: Oxygen causes homocoupling of the boronic acid (Glaser coupling) and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Seal the vessel.

  • Reaction: Heat to 90°C for 4-16 hours. Monitor by LC-MS for the consumption of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 3,4'-isomer typically elutes differently than any homocoupled byproducts due to its polarity.

Protocol B: Kinase Hinge Binding Validation (ADP-Glo Assay)

Objective: Compare the inhibitory potential (IC50) of the amine isomers against a representative kinase (e.g., JAK2 or CDK2).

Procedure:

  • Preparation: Prepare serial dilutions of the 3,4'-amine and 4,4'-amine isomers in DMSO (Start at 10 µM).

  • Enzyme Mix: Incubate kinase (e.g., JAK2, 2 nM final) with substrate (peptide, 50 µM) and compounds in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 15 min at RT.

  • ATP Start: Add ATP (at Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 min.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to determine IC50.

  • Validation: The 3,4'-isomer is expected to show superior potency if the target pocket requires a "kinked" conformation, whereas the 4,4'-isomer may clash with the gatekeeper residue.

Biological Logic: The "Twist" Advantage

In kinase inhibitor design, the 3,4'-bipyrazole scaffold often outperforms the 4,4'-isomer due to the "Goldilocks" effect of its geometry.

SAR_Logic Sub1 3,4'-Bipyrazole Scaffold Geo Twisted Geometry (Non-planar) Sub1->Geo Sol Increased Solubility (Disrupted Stacking) Geo->Sol Bind Vector Selectivity (Access to Back Pocket) Geo->Bind Sub2 4,4'-Bipyrazole Scaffold Geo2 Linear Geometry (Planar) Sub2->Geo2 Issue Poor Solubility & Steric Clashes Geo2->Issue

Caption: SAR Logic flow demonstrating the medicinal chemistry advantages of the 3,4'-isomer.

  • Solubility: The 4,4'-bipyrazole systems are notorious for high crystallinity and low aqueous solubility, complicating formulation. The 3,4'-twist disrupts the crystal lattice energy.

  • Selectivity: The 3,4'-geometry allows the "distal" pyrazole ring to project into the ribose pocket or towards the solvent front, mimicking the binding mode of successful drugs like Ruxolitinib (which uses a similar pyrrolo[2,3-d]pyrimidine scaffold).

References

  • Fabbro, D., et al. "Targeting cancer with small-molecule kinase inhibitors." Methods in Molecular Biology, 2012. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004. (Discusses scaffold geometry importance). Link

  • Zhang, J., et al. "Pyrazoles as kinase inhibitors: A review." European Journal of Medicinal Chemistry, 2023. (Review of pyrazole isomer activities). Link

  • Lin, X., et al. "Synthesis and biological evaluation of 3,4'-bipyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2017. (Specific synthesis of the 3,4' core). Link

  • PubChem Compound Summary. "1H-Pyrazol-4-amine." National Center for Biotechnology Information. Link

Safety Operating Guide

1H,1'H-3,4'-Bipyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action & Hazard Identification

Stop. Before handling waste containing 1H,1'H-3,4'-Bipyrazol-4-amine, you must acknowledge that this is a nitrogen-rich heterocyclic amine . While specific Safety Data Sheets (SDS) for this exact intermediate are often sparse, its structural analogs (aminopyrazoles) dictate a strict "Assume Toxic & Corrosive" protocol.

Critical Hazard Profile:

  • High Nitrogen Content: This compound is a bipyrazole. Upon thermal decomposition or uncontrolled combustion, it releases significant Nitrogen Oxides (NOx), which are toxic and regulated pollutants.

  • Basic Nature: As a primary amine, it is basic. It will react exothermically with acids.

  • Aquatic Toxicity: Heterocyclic amines are frequently classified as Aquatic Chronic 2 or 3. Zero discharge to drains is permitted.

Quick Reference: Physical & Chemical Properties (Analog-Derived)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)High dust potential; use localized exhaust.
pH (Aqueous) Basic (~8.5 - 10)Do not mix with acidic waste streams (Heat risk).
Solubility DMSO, Methanol, dilute acidsOrganic solvent waste stream required.
Combustibility Combustible OrganicIncineration is the only viable disposal path.
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesSegregate strictly in satellite accumulation areas.

Pre-Disposal Assessment & Segregation

Effective disposal begins at the bench, not the loading dock. You must characterize the waste stream into one of two categories: Solid Substance or Solution Waste .

The Segregation Directive
  • NEVER mix 1H,1'H-3,4'-Bipyrazol-4-amine with oxidizing agents (e.g., peroxides, permanganates). The pyrazole ring is electron-rich; mixing with strong oxidizers can lead to rapid, uncontrollable oxidation or fire.

  • NEVER dispose of in "General Trash" or "Biohazard" bags. This is chemical waste.[1][2]

Visual Workflow: Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: 1H,1'H-3,4'-Bipyrazol-4-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution (Mother Liquor/Rinsate) StateCheck->LiquidPath Liquid SolidContainer Containerize: Wide-mouth HDPE Jar (Double-bagged inner) SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Labeling: 'Hazardous Waste' List Constituents Explicitly SolidContainer->Labeling Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated AqueousAcid Aqueous Acidic (HPLC Waste) SolventCheck->AqueousAcid Halogenated->Labeling NonHalogenated->Labeling AqueousAcid->Labeling

Figure 1: Decision matrix for segregating bipyrazole waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocol

This protocol ensures compliance with RCRA (USA) and similar international standards.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Procedure:

    • Wear full PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Use a powder hood if handling >100mg.

    • Transfer solid waste into the HDPE jar.

    • If disposing of contaminated consumables (weigh boats, spatulas, paper towels), place them in a clear, heavy-duty polyethylene bag inside the solid waste container or a dedicated "Solid Debris" drum.

    • Labeling: clearly print "1H,1'H-3,4'-Bipyrazol-4-amine" on the hazardous waste tag. Do not use abbreviations like "Bipyrazole amine."

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Container: Amber glass (for light sensitivity) or HDPE carboy.

  • Compatibility Check:

    • If the solution is acidic (e.g., trifluoroacetic acid from HPLC), the amine will exist as a salt. This is stable.

    • Warning: If the solution contains oxidizers, quench them before adding to the waste container.

  • Procedure:

    • Segregate based on the solvent (Halogenated vs. Non-Halogenated).[3]

    • Pour waste into the container using a funnel to prevent spills.

    • Leave at least 10% headspace in the container to allow for thermal expansion.

    • Cap tightly immediately after addition.

The Logistics Chain: From Lab to Incinerator

Trust in disposal requires understanding the destination. We do not "throw away" this chemical; we mineralize it.

Why Incineration? Landfilling heterocyclic amines is irresponsible due to potential groundwater leaching and aquatic toxicity. High-temperature incineration (typically >1000°C) with secondary combustion chambers is required to break the robust pyrazole rings and scrub the resulting NOx gases.

Visual Workflow: Chain of Custody

DisposalChain Lab Lab Satellite Area (Accumulation < 1 Year) EHS Internal EHS Collection (Verification of Labeling) Lab->EHS Weekly Pickup Vendor Licensed Waste Vendor (Clean Harbors/Veolia etc.) EHS->Vendor Manifest Transfer Incinerator High-Temp Incinerator (Rotary Kiln) Vendor->Incinerator Transport Scrubber Gas Scrubber (NOx Removal) Incinerator->Scrubber Flue Gas Atmosphere Clean Emission (N2, CO2, H2O) Scrubber->Atmosphere

Figure 2: The operational lifecycle of the chemical waste, ensuring complete mineralization and environmental protection.

Emergency Procedures (Spill/Exposure)

Despite best practices, accidents happen. This protocol is your immediate response system.

ScenarioImmediate ActionDecontamination
Dry Spill (< 1g) Cover with wet paper towel to prevent dust.Wipe up, place in bag, label as hazardous waste. Clean surface with 1N HCl (neutralizes amine) then water.
Dry Spill (> 10g) Evacuate area. Dust hazard.Contact EHS. Use HEPA vacuum or wet-sweeping method. Do not dry sweep.
Liquid Spill Absorb with vermiculite or sand.[4]Collect absorbent into a bucket. Wash area with soap/water.[5][6][7]
Skin Contact Wash with soap and water for 15 min.[5][6]Do not use organic solvents (ethanol/DMSO) on skin; they increase absorption.

Regulatory Compliance Codes

When filling out your waste manifest, use the following classifications. While exact codes depend on your specific mixture, these are the standard baselines for this class of chemistry.

  • US EPA (RCRA):

    • If pure and ignitable: D001 .

    • If toxic (by characteristic TCLP, though rare for this specific intermediate): D008 (if heavy metals involved in synthesis).

    • Default: Non-RCRA Regulated Hazardous Waste (unless listed, but must be managed as hazardous due to toxicity).

  • European Waste Code (EWC):

    • 07 05 04* (Other organic solvents, washing liquids and mother liquors).

    • 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 78035, 4-Aminopyrazole (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H,1'H-3,4'-Bipyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities like 1H,1'H-3,4'-Bipyrazol-4-amine demands a proactive and rigorous approach to safety. This guide provides essential, field-proven safety and logistical protocols for its handling. The recommendations herein are synthesized from an analysis of structurally related heterocyclic amines and established laboratory safety standards, ensuring a robust framework for protecting personnel and maintaining experimental integrity.

Hazard Assessment: A Logic-Driven Approach

Specific toxicological data for 1H,1'H-3,4'-Bipyrazol-4-amine is not extensively documented. Therefore, a conservative risk assessment based on its chemical class—a heterocyclic aromatic amine—is imperative. Compounds in this family frequently exhibit irritant properties. Safety Data Sheets (SDS) for structurally analogous pyrazole-amines consistently highlight risks of skin and eye irritation.

The amine functional group can cause skin and eye irritation, while the pyrazole core, a common motif in pharmacologically active compounds, contributes to the molecule's overall reactivity.[1] We must therefore operate under the assumption that this compound is, at a minimum, a skin and eye irritant and a potential respiratory irritant, particularly in powdered form.

Hazard ClassificationGHS Category (Based on Analogs)Rationale & Potential Effects
Skin Corrosion/Irritation Category 2Assumed based on similar amine compounds; may cause skin irritation upon contact.
Serious Eye Damage/Irritation Category 1 or 2A common hazard for this chemical class; may cause serious eye irritation or damage.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)Potential for respiratory tract irritation if inhaled as a dust or aerosol.[2][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to mitigate the identified risks. The following protocol is the minimum standard for handling 1H,1'H-3,4'-Bipyrazol-4-amine in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure is a primary risk. Standard safety glasses are insufficient.

  • Mandatory Equipment: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[4]

  • Best Practice: When handling quantities greater than a few milligrams, or when a splash hazard is significant (e.g., during dissolution or transfer), a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary barrier against splashes and protects the entire face.

Skin and Body Protection: An Impermeable Barrier

Preventing dermal contact is critical, as irritation is a probable hazard.[7]

  • Gloves: Single-gloving is not sufficient. Double-gloving with compatible chemical-resistant gloves is mandatory.

    • Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5][8]

    • Procedure: Inspect gloves for any signs of degradation or punctures before use.[4] If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.[4] Never wear gloves outside of the immediate work area.[9]

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat is required.[10] It should have a high-buttoning collar and snug-fitting cuffs.

  • Additional Apparel: Full-length pants and closed-toe shoes are mandatory in the laboratory.[9][10] For procedures with a high risk of splashing, an acid-resistant apron should be worn over the lab coat.[6]

Respiratory Protection: Preventing Inhalation Exposure

Heterocyclic amines can be respiratory irritants, especially when handled as fine powders which can become airborne.

  • Engineering Controls First: All weighing and handling of solid 1H,1'H-3,4'-Bipyrazol-4-amine must be performed within a certified chemical fume hood or a powder containment hood to minimize aerosol generation.[7][10]

  • When Respirators are Required: If engineering controls are insufficient or during a spill cleanup, respiratory protection is necessary.

    • For Powders: A NIOSH-approved N95 (or higher) particulate respirator is the minimum requirement.

    • For Vapors/Aerosols: If there is a risk of inhaling vapors from a solution, a half-face or full-face respirator with organic vapor/amine cartridges is required.[5][8][11]

Operational and Disposal Plans

Safe Handling Workflow

Adherence to a systematic workflow minimizes the potential for exposure and contamination. The following process should be adopted for all work involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS of analogs) B 2. Assemble All Materials (Chemical, Solvents, Glassware) A->B C 3. Don Required PPE (Double gloves, Goggles, Lab Coat) B->C D 4. Work Within Fume Hood (Sash at lowest practical height) C->D E 5. Handle Compound (Weighing, Transfer, Reaction Setup) D->E F 6. Decontaminate Surfaces & Glassware E->F G 7. Segregate & Dispose Waste (Solid & Liquid) F->G H 8. Doff PPE Correctly (Avoid self-contamination) G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Handling 1H,1'H-3,4'-Bipyrazol-4-amine.

Decontamination and Disposal Protocol
  • Work Surface Decontamination: At the end of the procedure, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.[9]

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent to remove residues. This initial rinseate must be collected as hazardous liquid waste. Subsequently, wash the glassware with soap and water.

  • Waste Disposal:

    • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and disposable plasticware, must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: All solutions containing 1H,1'H-3,4'-Bipyrazol-4-amine and the initial solvent rinses must be collected in a labeled, sealed hazardous liquid waste container. Do not mix with incompatible waste streams.[2]

    • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local and national regulations.[2][12]

Emergency Procedures: Immediate Response Plan
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office immediately. For small spills inside a fume hood, use a chemical spill kit with an absorbent material appropriate for organic compounds. Do not attempt to clean a spill without the proper respiratory and personal protective equipment.[14]

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
  • eTools: Ammonia Refrigeration - General Safety. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment. (2025, September 12). United States Environmental Protection Agency.
  • SAFETY DATA SHEET (for 1-Methyl-1H-pyrazol-3-amine). (2025, December 21). Fisher Scientific.
  • SAFETY DATA SHEET (for 3-Phenyl-1H-pyrazole-4-carboxaldehyde). (2025, December 19). Fisher Scientific.
  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.
  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
  • SAFETY DATA SHEET (General example). (2024, September 8). Sigma-Aldrich.
  • Safety Data Sheet (for Pyraclostrobin). (2025, November 25). Cayman Chemical.
  • Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield.
  • Safety Data Sheet (for 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride). (n.d.). Enamine.
  • Safety Data Sheet. (2024, August 13). BPS Bioscience.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill.
  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
  • SAFETY DATA SHEET (for 4'-Amino-2',5'-diethoxybenzanilide). (2024, August 6). MilliporeSigma.
  • SAFETY DATA SHEET (for 4-Amino-1-methyl-1H-pyrazole). (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET (for 5-Hydroxy-1-methyl-1H-pyrazole). (2025, December 10). Tokyo Chemical Industry.
  • Hu, E., et al. (2014). Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). Journal of Medicinal Chemistry, 57(15), 6632-41. Retrieved February 22, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal. Retrieved February 22, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,1'H-3,4'-Bipyrazol-4-amine
Reactant of Route 2
1H,1'H-3,4'-Bipyrazol-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.